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  • Product: 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile
  • CAS: 65995-93-9

Core Science & Biosynthesis

Foundational

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile (CAS No. 65995-93-9). As a member of the allylidene malononitrile family, this compound holds potential as a versatile building block in organic synthesis, particularly for the preparation of diverse heterocyclic systems and materials with interesting optical properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its molecular structure, expected physicochemical characteristics, a proposed synthetic route, and anticipated spectroscopic data. While specific experimental data for this exact molecule is limited in published literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.

Introduction: The Versatility of Malononitrile Derivatives

Malononitrile and its derivatives are fundamental synthons in organic chemistry, prized for the reactivity of the active methylene group flanked by two electron-withdrawing nitrile functionalities.[1] This structural motif facilitates a wide range of carbon-carbon bond-forming reactions, making them invaluable precursors for pharmaceuticals, dyes, and functional materials.[1] The introduction of an allylidene substituent, as in the title compound, extends the conjugated π-system, which is expected to impart specific spectroscopic and reactive properties. Compounds of this class are often synthesized via the Knoevenagel condensation, a reliable and versatile method for forming carbon-carbon double bonds.[2][3]

Molecular Structure and Identification

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is characterized by a central malononitrile unit attached to a substituted allylic chain. The "(E)" designation indicates the stereochemistry about the double bond of the allylidene group.

Identifier Value
IUPAC Name 2-((2E)-3-ethoxy-2-methylprop-2-en-1-ylidene)propanedinitrile
CAS Number 65995-93-9
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Canonical SMILES CCOC(=C(C)C=C(C#N)C#N)

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// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.2!"]; C4 [pos="3,0!"]; C5 [pos="4.5,0!"]; C6 [pos="5.25,1.2!"]; C7 [pos="5.25,-1.2!"]; C8 [pos="6,0!"]; C9 [pos="7.5,0!"]; O1 [pos="3.75,1.2!"]; N1 [pos="6,2.4!"]; N2 [pos="6,-2.4!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C2 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C5 -- C7 [label=""]; C4 -- O1 [label=""]; O1 -- C8 [label=""]; C8 -- C9 [label=""]; C6 -- N1 [label=""]; C7 -- N2 [label=""];

// Double and Triple bonds edge [style=bold]; C2 -- C4 [label=""]; C5 -- C6 [style=double]; C5 -- C7 [style=double]; C6 -- N1 [style=triple]; C7 -- N2 [style=triple];

}

Caption: Molecular structure of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile.

Predicted Physicochemical Properties

Property Predicted Value / Characteristic Basis of Prediction
Appearance Colorless to pale yellow solid or oil.General appearance of malononitrile derivatives.[4]
Melting Point Expected to be a low-melting solid.2-(ethoxymethylene)malononitrile has a melting point of 67.5–68.5 °C.[5][6] The additional methyl group and extended conjugation may slightly alter this.
Boiling Point High boiling point, likely decomposes before boiling at atmospheric pressure.Malononitrile derivatives often have high boiling points.[4]
Solubility Soluble in common organic solvents (e.g., acetone, ethanol, DMSO, DMF). Limited solubility in water.Based on the properties of similar compounds like 2-(ethoxymethylene)malononitrile.[7]
Stability Stable under standard conditions. May be sensitive to strong acids, bases, and oxidizing agents.Nitriles can be reactive under certain conditions.[7]

Proposed Synthesis: The Knoevenagel Condensation

The most logical and efficient synthetic route to 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound. In this case, the likely precursor would be 3-ethoxy-2-methyl-2-propenal.

Knoevenagel_Condensation_Workflow Reactants Reactants: - 3-ethoxy-2-methyl-2-propenal - Malononitrile Solvent_Catalyst Solvent & Catalyst: - Ethanol or similar - Piperidine or other base Reactants->Solvent_Catalyst Reaction Reaction: - Stir at room temperature - Monitor by TLC Solvent_Catalyst->Reaction Workup Workup: - Pour into water - Filter precipitate Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Final Product: 2-((E)-3-Ethoxy-2-methyl- allylidene)-malononitrile Purification->Product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)
  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 3-ethoxy-2-methyl-2-propenal and 10 mmol of malononitrile in 20 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount (e.g., 0.5 mmol) of a weak base such as piperidine or triethylamine.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality in Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively benign.

  • Catalyst: A weak base like piperidine is sufficient to deprotonate the active methylene group of malononitrile, initiating the condensation, without promoting unwanted side reactions.

  • Workup: The product is expected to have low water solubility, allowing for its precipitation upon addition of water, which is an effective method for initial purification.

Spectroscopic Characterization (Anticipated)

The structural features of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile suggest characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a quartet and a triplet), the methyl group (a singlet), and the vinylic protons. The chemical shifts and coupling constants of the vinylic protons would be indicative of the (E)-stereochemistry. For the analogous 2-(ethoxymethylene)malononitrile, the vinylic proton appears as a singlet at δ 8.25 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the nitrile carbons (typically in the range of 110-120 ppm), the carbons of the double bonds in the allylidene chain, the methyl carbon, and the carbons of the ethoxy group. The carbon attached to the ethoxy group is expected to be significantly downfield. For 2-(ethoxymethylene)malononitrile, the nitrile carbons appear around δ 110.48 and 112.50 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit strong, characteristic absorption bands:

  • C≡N stretch: A sharp, strong band around 2220-2230 cm⁻¹, characteristic of the nitrile groups. For 2-(ethoxymethylene)malononitrile, this appears at 2228 cm⁻¹.[5]

  • C=C stretch: One or more bands in the 1600-1650 cm⁻¹ region, corresponding to the double bonds in the conjugated system.

  • C-O stretch: A strong band in the 1050-1250 cm⁻¹ region, indicative of the ether linkage.

Mass Spectrometry (MS)
  • Molecular Ion: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of 162.19 g/mol .

  • Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the ethoxy group, the methyl group, and cleavage of the allylic chain, providing further structural confirmation.

Reactivity and Potential Applications

The chemical reactivity of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is dictated by its functional groups:

  • Michael Addition: The electron-deficient double bond system makes it a good Michael acceptor, susceptible to nucleophilic attack.

  • Cyclization Reactions: The nitrile groups and the conjugated system can participate in various cycloaddition and cyclization reactions to form diverse heterocyclic compounds.[8]

  • Polymerization: The activated double bond could potentially undergo polymerization.

These reactive properties make it a promising candidate for the synthesis of novel compounds in medicinal chemistry and materials science.[9]

Safety and Handling

Specific toxicity data for 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is not available. However, based on the properties of malononitrile and its derivatives, the following precautions are recommended:

  • Toxicity: Malononitrile is highly toxic if swallowed, in contact with skin, or if inhaled. It is prudent to handle all malononitrile derivatives with extreme care.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[12]

Conclusion

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is a molecule with significant potential in synthetic organic chemistry. While detailed experimental data is currently sparse, this guide provides a comprehensive predictive overview of its physical and chemical properties based on established chemical principles and data from analogous compounds. The proposed synthetic route via Knoevenagel condensation offers a practical approach to its preparation. Further experimental investigation into this compound is warranted to fully elucidate its properties and explore its applications in the development of novel pharmaceuticals and functional materials.

References

  • Mishra, C. B., et al. (2016). Supplementary Information: Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)
  • Grinev, V. S., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. Available from: [Link]

  • Tokyo Chemical Industry. (n.d.).
  • Grinev, V. S., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Sciforum. Available from: [Link]

  • Sigma-Aldrich. (n.d.). 2-ethylidene malononitrile.
  • Howei Pharm. (n.d.). 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile 95%+.
  • Bertolasi, V., et al. (2014). Exploring the Vinylogous Reactivity of Cyclohexenylidene Malononitriles: Switchable Regioselectivity in the Organocatalytic Asymmetric Addition to Enals Giving Highly Enantioenriched Carbabicyclic Structures. Journal of the American Chemical Society.
  • Tokyo Chemical Industry. (2025). (Ethoxymethylene)
  • Bhuiyan, M. M. H., et al. (n.d.). Microwave Assisted Knoevenagel Condensation Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Academia.edu.
  • Grinev, V. S., et al. (2025). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy.
  • WIPO. (2021). WO/2021/120064 ETHOXY METHYLENE MALONONITRILE CONTINUOUS SYNTHESIS METHOD.
  • Erben, M. F., et al. (n.d.). Structural Study of some Unsaturated Malononitriles using Mass Spectrometry and Theoretical Models.
  • MilliporeSigma. (2025).
  • Maron, E., et al. (2010). Photophysical characterization of benzylidene malononitriles as probes of solvent friction. The Journal of Chemical Physics.
  • Wang, X., et al. (2025). Knoevenagel Condensation of Aryl Aldehydes and Malononitrile Using a Gd-Ni Heterometallic Cluster.
  • SpectraBase. (n.d.). 2-[(2E)-3-(dimethylamino)-2-propenylidene]malononitrile.
  • ResearchGate. (n.d.). Alkylidene Malononitriles Scope.
  • SpectraBase. (n.d.). (2-Methoxy-2-phenylmethylene)malononitrile.
  • PubChem. (n.d.). (2-Methoxybenzylidene)malononitrile.
  • New Jersey Department of Health. (n.d.). Malononitrile - Hazard Summary.
  • Siddlingeshwar, B., et al. (2025). Novel Malononitrile substituted Benzanthrone dyes: Synthesis, Spectroscopic Characterization, and Combined Experimental-DFT Investigation of Third-Order Nonlinear Optical Properties.
  • Bhuiyan, M. M. H., et al. (n.d.). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Semantic Scholar.
  • Wikipedia. (n.d.). Malononitrile.
  • Santa Cruz Biotechnology. (n.d.).
  • Yilmaz, M., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PMC.
  • Al-Mulla, A. (2022). Arylidenemalononitriles as Versatile Synthons in Heterocyclic Synthesis. Bentham Science.
  • Freeman, F. (2015). The Chemistry of Malononitrile and its derivatives.

Sources

Exploratory

solubility profile of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility

In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a critical physicochemical parameter that governs its behavior in various systems. For a molecule like 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile (CAS: 65995-93-9, Molecular Formula: C9H10N2O, Molecular Weight: 162.19 g/mol ), a versatile building block in organic synthesis, understanding its solubility profile is paramount for its effective application[1]. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in a range of common organic solvents. A thorough comprehension of its solubility is essential for optimizing reaction conditions, developing purification strategies, and formulating products.

The fundamental principle of "like dissolves like" serves as our initial guide in solvent selection[2][3]. The structure of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile, with its polar nitrile and ethoxy functionalities juxtaposed with a less polar hydrocarbon backbone, suggests a nuanced solubility behavior that warrants empirical investigation. This guide will detail a robust experimental protocol, present a representative solubility profile, and offer insights into the interpretation of these critical data.

Core Principles of Solubility Determination: The Equilibrium Shake-Flask Method

To ensure the highest degree of accuracy and reproducibility, the equilibrium shake-flask method is the gold standard for determining the solubility of a solid compound in a liquid solvent[4]. This method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved solute, providing a definitive measure of the solvent's capacity to solvate the compound at a given temperature[5].

The rationale behind this choice of methodology lies in its ability to provide a thermodynamically stable and reproducible solubility value. This is crucial for applications where precise concentration control is necessary, such as in kinetic studies, formulation development, and crystallization processes.

Experimental Workflow for Solubility Determination

The following diagram outlines the systematic approach to determining the solubility profile of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile prep2 Add to a known volume of organic solvent prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 25°C) for 24-72 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through a 0.45 µm PTFE filter sep1->sep2 Clarify an1 Prepare serial dilutions of the clear filtrate sep2->an1 an2 Analyze by UV-Vis Spectroscopy or HPLC an1->an2 an3 Quantify against a pre-established calibration curve an2->an3

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data fo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile. As a key intermediate and structural motif in various chemical and pharmaceutical applications, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and elucidation of its electronic and conformational properties. This document moves beyond a simple data report, offering insights into the rationale behind experimental design and data interpretation, grounded in fundamental NMR principles.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the determination of molecular structure in solution.[1] Its power lies in its ability to probe the chemical environment of individual nuclei, providing a detailed map of atomic connectivity and spatial relationships. For a molecule like 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile, with its multiple functional groups and stereochemical considerations, ¹H and ¹³C NMR are indispensable tools for confirming its synthesis and characterizing its properties.

The choice of NMR as the primary analytical method is dictated by its non-destructive nature and the wealth of information it provides. Unlike mass spectrometry, which yields information about the molecular weight and fragmentation patterns, NMR provides a detailed picture of the molecular framework.[2]

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, experimentally verified spectrum for 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is not readily found in the searched literature, we can confidently predict the chemical shifts and coupling patterns based on the analysis of structurally analogous compounds and established NMR principles. A particularly relevant analogue is 2-(ethoxymethylene)malononitrile, for which experimental data is available.[3]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile in a standard deuterated solvent such as chloroform-d (CDCl₃) is expected to exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.8Doublet1H=CH-OThis vinylic proton is deshielded due to the electron-withdrawing effect of the adjacent oxygen and the conjugated system. The coupling to the adjacent vinylic proton results in a doublet.
~5.9 - 6.2Doublet1H=CH-C(CN)₂This vinylic proton is coupled to the other vinylic proton, appearing as a doublet. It is expected to be more shielded than the proton adjacent to the oxygen.
~4.1 - 4.3Quartet2H-O-CH₂-CH₃The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the three protons of the methyl group.
~2.1 - 2.3Singlet3H-C(CH₃)=The methyl group attached to the double bond is in a vinylic position and is expected to be a singlet as there are no adjacent protons to couple with.
~1.3 - 1.5Triplet3H-O-CH₂-CH₃The terminal methyl protons of the ethoxy group will appear as a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The predicted broadband proton-decoupled ¹³C NMR spectrum is anticipated to show the following resonances:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165=C(CN)₂The quaternary carbon of the malononitrile group is highly deshielded due to the two electron-withdrawing nitrile groups and its position in the conjugated system.
~155 - 160=CH-OThe vinylic carbon bonded to the ethoxy group is significantly deshielded by the oxygen atom.
~115 - 120-C≡NThe nitrile carbons typically appear in this region. Due to the molecular asymmetry, two distinct signals may be observed.
~110 - 115=C(CH₃)-The vinylic carbon bearing the methyl group.
~95 - 100=CH-C(CN)₂The vinylic carbon adjacent to the malononitrile group.
~65 - 70-O-CH₂-CH₃The methylene carbon of the ethoxy group is deshielded by the oxygen atom.
~15 - 20-C(CH₃)=The vinylic methyl carbon.
~14 - 16-O-CH₂-CH₃The terminal methyl carbon of the ethoxy group.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile. This procedure is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this non-polar to moderately polar compound.[4] It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-defined and can be used for spectral referencing if tetramethylsilane (TMS) is not added.[5]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[5]

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a modern spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

  • Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for quantitative analysis.

  • Number of Scans (ns): 8 to 16 scans are generally adequate for a sample of this concentration.

  • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments) is used for routine spectra.

  • Acquisition Time (at): Approximately 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of 200-240 ppm is necessary to encompass the full range of ¹³C chemical shifts.

Step-by-Step Data Interpretation

Interpreting NMR spectra is a systematic process that involves analyzing several key features of the data.

  • Number of Signals: The number of distinct signals in the ¹H and ¹³C spectra corresponds to the number of chemically non-equivalent protons and carbons in the molecule, respectively.[7]

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) provides information about the electronic environment of the nucleus. Electron-withdrawing groups cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[8]

  • Integration: For ¹H NMR, the area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of protons in different environments.

  • Spin-Spin Coupling (Splitting): The splitting of a signal into multiple peaks (a multiplet) is caused by the interaction of neighboring non-equivalent nuclei. The 'n+1 rule' is often applicable, where a signal for a proton with 'n' equivalent neighboring protons is split into 'n+1' peaks.[7] The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the dihedral angle between the coupled protons.

Synthesis of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

A plausible synthetic route to the title compound involves the Knoevenagel condensation of 2-methyl-3-ethoxyacrolein with malononitrile. This reaction is typically catalyzed by a weak base such as piperidine or pyridine.[3]

Synthesis Reactant1 2-Methyl-3-ethoxyacrolein Reaction + Reactant1->Reaction Reactant2 Malononitrile Reactant2->Reaction Catalyst Piperidine/Pyridine Catalyst->Reaction Product 2-((E)-3-Ethoxy-2-methyl- allylidene)-malononitrile Solvent Ethanol/Toluene Solvent->Reaction Reaction->Product Knoevenagel Condensation

Caption: Synthetic pathway for 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile.

Experimental Workflow Diagram

The overall workflow for the NMR analysis of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile can be visualized as follows:

Caption: Workflow for NMR analysis from synthesis to structural elucidation.

Conclusion

This technical guide has provided a detailed framework for understanding and acquiring the ¹H and ¹³C NMR spectra of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile. By combining predicted spectral data with a robust experimental protocol and a clear interpretation strategy, researchers can confidently characterize this important chemical entity. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the enduring power of NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • Gołębiewski, P., & Gawinecki, R. (2007). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Department of Chemistry, University of Warsaw. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Department of Chemistry, Michigan State University. (n.d.). NMR Spectroscopy. [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. [Link]

  • University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. [Link]

  • Gunawan, G., & Hariono, M. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Gunawan, G., & Hariono, M. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • University of Massachusetts Lowell. (n.d.).
  • SpectraBase. (n.d.). Malononitrile, 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)-. [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). [Link]

  • Howei Pharm. (n.d.). CAS 65995-93-9 C9H10N2O 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile 95%+. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Vrána, O., & Slaninová, J. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Demeshko, I. A., Sklyar, A. E., Yegorova, A. Y., Bushmarinov, I. S., & Nelyubina, Y. V. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Molbank, 2023(4), M1770. [Link]

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Exploratory

thermodynamic stability of E-isomer malononitrile derivatives

Thermodynamic Stability and Isomerization Dynamics of E-Isomer Malononitrile Derivatives: A Technical Guide for Advanced Applications Executive Overview Malononitrile derivatives—particularly those synthesized via Knoeve...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Isomerization Dynamics of E-Isomer Malononitrile Derivatives: A Technical Guide for Advanced Applications

Executive Overview

Malononitrile derivatives—particularly those synthesized via Knoevenagel condensations—are ubiquitous structural motifs in drug discovery, materials science, and biological imaging. The stereochemistry around the newly formed vinylic double bond dictates the molecule's photophysical properties, catalytic reactivity, and biological efficacy. For Senior Application Scientists and drug development professionals, understanding the thermodynamic stability of the E-isomer versus the Z-isomer is not merely an academic exercise; it is a critical parameter for designing self-validating assays, target-specific nanoprobes, and robust synthetic catalytic cycles.

Thermodynamic Drivers of E-Isomer Stability

The relative stability of the E-isomer over the Z-isomer in malononitrile derivatives is governed by a delicate balance of steric hindrance, dipole minimization, and intramolecular non-covalent interactions.

In simple, unsubstituted dinitrile systems, such as fumaronitrile (the E-isomer of NC-CH=CH-CN), the E-configuration represents the absolute thermodynamic minimum. By minimizing the dipole-dipole repulsion between the highly electronegative cyano groups, the E-isomer lies 263 K lower in energy than its Z-counterpart (maleonitrile) 1[1].

However, in complex, highly substituted derivatives—such as visible light-activatable luminogens—intramolecular interactions play a superseding role. For example, the presence of specific intramolecular hydrogen bonds (e.g., C=H---F interactions at a distance of ~2.512 Å) can selectively stabilize the E-conformation. Without these interactions, the E-isomer becomes metastable, and the thermodynamic equilibrium shifts, highlighting the necessity of structural site-blocking designs to lock the desired stereocenter during drug formulation [[2]](2].

E/Z Isomerization in Biological Probes (AIEgens)

In the realm of advanced biological imaging, the thermodynamic instability and rapid interconversion of E/Z isomers can be exploited as a functional tool. A prime example is the development of azo-substituted quinoline-malononitrile (Azo-QM-PN) nanoprobes for hypoxia imaging.

Causality in Probe Design: To achieve a zero-background fluorescence signal in healthy tissues, scientists engineer the azo linkage to undergo rapid, continuous photo-induced E/Z isomerization. This structural flux promotes intramolecular motion, which acts as a thermodynamic sink, dissipating excited-state energy via non-radiative decay and keeping the probe in a strict "fluorescence-off" state 3[3]. Upon entering a hypoxic tumor microenvironment, overexpressed azo reductases cleave the azo bond. This enzymatic cleavage halts the E/Z isomerization, releasing the hydrophobic AIEgen (NH2-QM-PN), which aggregates and restricts intramolecular motion, thereby turning the fluorescence "on" 4[4].

G A Azo-QM-PN Probe (Fluorescence OFF) B Rapid E/Z Isomerization (Non-radiative Decay) A->B Light Excitation C Hypoxic Environment (Azo Reductase Active) A->C In Vivo Delivery D Azo Bond Cleavage (Release of NH2-QM-PN) C->D Enzymatic Reduction E Aggregation-Induced Emission (Fluorescence ON) D->E Restriction of Motion

Mechanism of Azo-QM-PN hypoxia probe utilizing E/Z isomerization.

Catalytic Workflows and Stereochemical Control

In synthetic applications, controlling the E/Z isomerization is often the rate-determining step in complex catalytic cycles. During the nickel-catalyzed desymmetrizing cascade annulation of alkyne-tethered malononitriles, the reaction proceeds via a kinetically favored Z-alkenylnickel intermediate. The subsequent isomerization to the thermodynamically stable E-alkenylnickel species requires an activation free energy of 19.1 kcal/mol 5[5]. This isomerization is critical because only the E-isomer adopts the correct spatial orientation for the subsequent stereodetermining cyano insertion.

Quantitative Summary of Isomerization Parameters
System / DerivativeE-Isomer StabilityZ-Isomer StabilityEnergy Difference / Activation Barrier
Ethylene Dinitriles (Fumaronitrile vs Maleonitrile)Most stable (Ground state)MetastableE-isomer is 263 K lower in energy
Alkenylnickel Malononitrile Intermediates Thermodynamically favoredKinetically favoredActivation free energy for Z E is 19.1 kcal/mol
Azo-Quinoline-Malononitrile (Azo-QM-PN) Rapid photo-isomerizationRapid photo-isomerizationLow barrier; dissipates excitation energy
Fluorinated Luminogens (E-DFPCVCM) Stabilized by C=H---F bondsMetastable ΔE barriers dictate ring-opening dynamics

Self-Validating Methodology: Stereoselective Synthesis and Thermodynamic Profiling

To reliably synthesize and validate the , the following self-validating protocol must be strictly adhered to.

Step 1: Precursor Preparation & Solvent Selection Dissolve the target substituted benzaldehyde and malononitrile (1:1.1 molar ratio) in anhydrous ethanol. Causality: Anhydrous conditions prevent hydrolytic cleavage of the highly electrophilic Knoevenagel adducts, ensuring high fidelity in the final stereochemical ratio.

Step 2: Catalytic Initiation Introduce a catalytic amount of piperidine (0.1 equiv). Causality: Piperidine acts as a mild base to deprotonate the active methylene of malononitrile, generating a nucleophilic carbanion that attacks the carbonyl carbon without inducing side-polymerization.

Step 3: Thermodynamic Equilibration Stir the mixture at room temperature for 12-24 hours. Causality: The initial kinetic product is often a mixture of E and Z isomers. Extended stirring under thermodynamic control allows the system to equilibrate toward the more stable E-isomer, driven by the minimization of steric clash between the bulky aryl group and the cyano moieties.

Step 4: Stereoselective Isolation Induce crystallization by slow cooling to 4°C or the dropwise addition of a non-polar anti-solvent (e.g., hexanes). Causality: The thermodynamically stable E-isomer typically exhibits a higher lattice energy and crystallizes preferentially, leaving residual Z-isomer in the mother liquor.

Step 5: Internal Validation via NMR & DFT Validate the E-configuration using 1H-NMR. The chemical shift of the vinylic proton is highly sensitive to the deshielding cone of the adjacent cyano groups. Self-Validation Mechanism: If thermodynamic equilibration (Step 3) fails to favor the E-isomer, the subsequent 1H-NMR spectrum will display split vinylic proton signals, immediately indicating kinetic trapping. Correlate the empirical NMR integration with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to quantify the ΔEZ−E​ energy gap, serving as an internal control for the batch's stereochemical purity.

Workflow Step1 Knoevenagel Condensation (Aldehyde + Malononitrile) Step2 Catalytic Initiation (Piperidine Base) Step1->Step2 Step3 Thermodynamic Equilibration (Extended Stirring) Step2->Step3 Step4 Stereoselective Crystallization (Isolating E-Isomer) Step3->Step4 Step5 Internal Validation (NMR & DFT Profiling) Step4->Step5

Workflow for the synthesis and thermodynamic evaluation of E-isomers.

References

  • [5] DFT Study of Mechanism and Stereochemistry of Nickel-Catalyzed trans-Arylative Desymmetrizing Cyclization of Alkyne-Tethered Malononitriles | The Journal of Organic Chemistry - ACS Publications. acs.org. 5

  • [3] An azo substituted quinoline‐malononitrile enzyme‐activable aggregation‐induced emission nanoprobe for hypoxia imaging - PMC. nih.gov. 3

  • [1] The rich interstellar reservoir of dinitriles: Detection of malononitrile and maleonitrile in TMC-1 | Astronomy & Astrophysics (A&A). aanda.org. 1

  • [4] An azo substituted quinoline-malononitrile enzyme-activable aggregation-induced emission nanoprobe for hypoxia imaging - PubMed. nih.gov. 4

  • [2] Constructing visible light-activatable luminogens with multiresponsive functions via a site-blocking design - ChemRxiv. chemrxiv.org. 2

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Foundational

Harnessing Intramolecular Charge Transfer: A Guide to the Electronic and Optical Properties of Allylidene Malononitriles

An In-Depth Technical Guide Abstract Allylidene malononitriles represent a pivotal class of organic molecules built upon a donor-π-acceptor (D-π-A) framework. This architecture endows them with remarkable electronic and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Allylidene malononitriles represent a pivotal class of organic molecules built upon a donor-π-acceptor (D-π-A) framework. This architecture endows them with remarkable electronic and optical properties, including strong UV-Vis absorption and tunable energy levels, making them highly valuable in fields ranging from organic electronics to medicinal chemistry.[1][2][3] This technical guide provides a comprehensive exploration of the core principles governing these properties. We delve into the theoretical underpinnings of their electronic structure, focusing on frontier molecular orbital theory and the predictive power of computational methods like Density Functional Theory (DFT). Detailed, field-proven protocols for their synthesis via Knoevenagel condensation and their characterization using UV-Vis absorption spectroscopy are presented, with a focus on the causal reasoning behind key experimental steps. Furthermore, we systematically analyze the critical structure-property relationships, explaining how targeted modifications to the donor, acceptor, and π-conjugated bridge can precisely tune the molecule's light-absorbing characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, manipulate, and apply the unique optoelectronic capabilities of allylidene malononitriles.

The Fundamental Architecture: An Introduction to Allylidene Malononitriles

Allylidene malononitriles are organic compounds characterized by a malononitrile group (-CH(CN)₂) attached to an allylidene (C=C-C=) backbone, which is typically substituted with an aryl group. The core of their functionality lies in their electronic structure, which is a quintessential example of a Donor-π-Acceptor (D-π-A) system.

  • The Electron Acceptor (A): The malononitrile group, with its two strongly electron-withdrawing nitrile (-CN) functions, serves as a potent electron acceptor.

  • The π-Conjugated Bridge (π): The allylidene double bond system provides a conjugated pathway for electron delocalization.

  • The Electron Donor (D): An aryl group (like a phenyl or substituted phenyl ring) attached to the other end of the bridge acts as the electron donor.

This intrinsic electronic asymmetry facilitates an intramolecular charge transfer (ICT) upon photoexcitation, where electron density shifts from the donor end of the molecule to the acceptor end.[4][5] This ICT is the primary origin of their strong absorption bands in the UV-Visible region of the electromagnetic spectrum and is the key to their utility in a vast array of applications, including:

  • Organic Electronics: As active materials in organic field-effect transistors (OFETs) and organic solar cells.[6][7][8]

  • Nonlinear Optics (NLO): Materials with second-order NLO effects for applications in photonics.[2][9]

  • Dyes and Pigments: As solvatochromic dyes that change color in response to solvent polarity.[4][10][11]

  • Medicinal Chemistry: As versatile synthons for the creation of complex heterocyclic compounds with potential biological activity.[1][12]

This guide will dissect the theoretical and practical aspects of these properties, providing the foundational knowledge required for their rational design and application.

A Theoretical Perspective on Electronic Structure

Understanding the electronic behavior of allylidene malononitriles begins with the conceptual framework of Frontier Molecular Orbital (FMO) theory. The key players are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13][14]

  • HOMO: This orbital can be conceptualized as the valence band in semiconductors.[13] In a D-π-A system, the HOMO is predominantly localized on the electron-donating aryl group. Its energy level dictates the molecule's ability to donate an electron.

  • LUMO: Analogous to the conduction band, the LUMO is primarily localized on the electron-accepting malononitrile moiety.[13] Its energy level relates to the molecule's ability to accept an electron.

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is the most critical parameter governing the molecule's UV-Vis absorption.[13][15] When the molecule absorbs a photon of light with energy equal to or greater than this gap, an electron is promoted from the HOMO to the LUMO. This electronic transition is responsible for the characteristic absorption bands observed in the UV-Vis spectrum. A smaller gap requires less energy for excitation, resulting in absorption at longer wavelengths (a bathochromic or red shift).[14]

Computational Modeling: Predicting Optoelectronic Properties

To accurately predict and rationalize the electronic properties of these molecules, we turn to quantum chemical calculations, specifically Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

  • Why DFT? DFT is a robust method for calculating the ground-state electronic structure of molecules.[16][17] It provides optimized molecular geometries and, crucially, the energies and spatial distributions of the HOMO and LUMO, allowing for the direct calculation of the HOMO-LUMO gap.[18][19][20]

  • Why TD-DFT? While DFT describes the ground state, TD-DFT is employed to calculate the properties of electronic excited states.[16][19] This makes it the standard method for simulating UV-Vis absorption spectra, predicting the wavelength of maximum absorption (λmax) and the strength of the transition (oscillator strength).[5][18][21][22] The results from TD-DFT calculations can be directly compared with experimental spectra, providing validation for the theoretical model.[16]

G cluster_molecule Allylidene Malononitrile (D-π-A) cluster_orbitals Frontier Molecular Orbitals D Donor (Aryl Group) pi π-Bridge D->pi A Acceptor (Malononitrile) pi->A LUMO LUMO (Localized on Acceptor) HOMO HOMO (Localized on Donor) Excitation HOMO → LUMO Transition (Intramolecular Charge Transfer) lumo_level homo_level Photon Photon (hν) Photon->Excitation Excitation->LUMO ΔE = E(LUMO) - E(HOMO)

Caption: Photoexcitation in a D-π-A allylidene malononitrile system.

Synthesis via Knoevenagel Condensation

The most prevalent and efficient method for synthesizing allylidene malononitriles is the Knoevenagel condensation.[1][23][24] This reaction involves the base-catalyzed condensation of an aldehyde (the aryl donor component) with an active methylene compound (malononitrile, the acceptor component).[25][26]

Causality Behind the Method: The choice of the Knoevenagel condensation is strategic. The protons on the methylene carbon of malononitrile are highly acidic due to the strong electron-withdrawing effect of the two adjacent nitrile groups. This allows for easy deprotonation by a weak base, forming a stabilized carbanion (nucleophile). This potent nucleophile then readily attacks the electrophilic carbonyl carbon of the aryl aldehyde, leading to a condensation reaction that forms the C=C double bond of the π-bridge. The reaction is often driven to completion by the removal of water.

Experimental Protocol: Synthesis of an Arylidene Malononitrile

This protocol is a self-validating system. Successful synthesis is confirmed by the formation of a precipitate (often colored) and can be verified by Thin Layer Chromatography (TLC) against the starting materials, followed by full characterization (NMR, IR, Mass Spec).

  • Reagent Preparation (Stoichiometry): In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent such as ethanol or a water/methanol mixture (10 mL).[23][27]

    • Rationale: Using equimolar amounts ensures efficient reaction. Ethanol is a common solvent as it dissolves the reactants and is compatible with many basic catalysts.

  • Catalyst Addition: Add a catalytic amount of a weak base. Options include piperidine, a Brønsted-acidic ionic liquid, or a solid-supported catalyst.[23]

    • Rationale: A weak base is sufficient to deprotonate the highly acidic malononitrile without promoting unwanted side reactions. The choice of catalyst can influence reaction time and yield, with greener options like ionic liquids or solid catalysts facilitating easier workup.[23][24]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 70°C).[23] Monitor the reaction progress using TLC. A new spot corresponding to the product should appear, and the starting material spots should diminish.

    • Rationale: Monitoring ensures the reaction is run to completion, maximizing yield and preventing unnecessary energy consumption.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.[23]

    • Rationale: The product is typically a larger, more conjugated, and less polar molecule than the reactants, leading to lower solubility in polar solvents like ethanol/water, which facilitates isolation.

  • Purification: Filter the solid precipitate using a Büchner funnel, wash with cold solvent (e.g., ethanol) to remove residual starting materials and catalyst, and dry under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain a highly pure product.[23]

    • Rationale: Washing and recrystallization are crucial steps to remove impurities, ensuring the final product's properties are intrinsic to the molecule itself and not artifacts from contaminants.

Caption: Workflow for the Knoevenagel condensation synthesis.

Experimental Characterization: UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is the primary technique for experimentally probing the electronic transitions in allylidene malononitriles. It directly measures the absorption of light as a function of wavelength, providing data that correlates directly with the molecule's HOMO-LUMO gap.[28]

Protocol: Acquiring a UV-Vis Spectrum

This protocol is designed for trustworthiness; a properly calibrated spectrophotometer and high-purity solvent are essential for generating a valid, reproducible spectrum.

  • Solvent Selection: Choose a high-purity, UV-grade solvent in which the compound is soluble and that does not absorb in the same region as the analyte. Dichloromethane, chloroform, or acetonitrile are common choices.

    • Rationale: The solvent cage can interact with the molecule's dipole moment, influencing the energy levels of the ground and excited states (solvatochromism).[10] Using a UV-grade solvent ensures no interfering absorption peaks from solvent impurities.

  • Sample Preparation (Beer-Lambert Law): Prepare a dilute stock solution of the purified allylidene malononitrile of a known concentration (e.g., 1x10⁻³ M). From this, prepare a series of dilutions (e.g., 1x10⁻⁴ to 1x10⁻⁵ M).

    • Rationale: The Beer-Lambert Law (A = εcl) states that absorbance (A) is linearly proportional to concentration (c) and path length (l). Working within a concentration range that gives an absorbance between 0.1 and 1.0 ensures linearity and accuracy.

  • Spectrophotometer Setup: Use a dual-beam spectrophotometer. Fill one cuvette (typically 1 cm path length) with the pure solvent to serve as the reference/blank. Fill a second, matched cuvette with the sample solution.

    • Rationale: The dual-beam setup automatically subtracts the absorbance of the solvent and the cuvette, isolating the absorbance spectrum of the analyte.

  • Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer. Run a baseline correction with the pure solvent. Then, acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 250-700 nm).

    • Rationale: Baselining corrects for any minor instrumental drift or mismatch between the cuvettes.

  • Data Analysis: From the spectrum, identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert Law, calculate the molar extinction coefficient (ε) at λmax, which is a measure of how strongly the molecule absorbs light at that wavelength.

G cluster_prep 1. Sample Preparation cluster_instrument 2. Instrumentation cluster_acq 3. Data Acquisition & Analysis A Select UV-Grade Solvent B Prepare Dilute Solution (Known Conc.) A->B D Fill Sample Cuvette B->D C Fill Reference Cuvette (Pure Solvent) E Place in Dual-Beam Spectrophotometer C->E D->E F Run Baseline Correction E->F G Acquire Spectrum F->G H Identify λmax Calculate ε G->H Spectrum UV-Vis Absorption Spectrum H->Spectrum

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Tuning the Properties: Structure-Property Relationships

The true power of allylidene malononitriles lies in their tunability. By making rational chemical modifications, one can precisely control the HOMO-LUMO gap and, consequently, the color and electronic properties of the molecule.

Substituent Effects on the Aryl Donor

Modifying the substituents on the aryl donor ring is the most common strategy for tuning the optoelectronic properties.

  • Electron-Donating Groups (EDGs): Groups like dimethylamino (-NMe₂), methoxy (-OMe), or alkyl groups increase the electron density of the aryl ring. This raises the energy of the HOMO while having a smaller effect on the LUMO. The net result is a decrease in the HOMO-LUMO gap, leading to a bathochromic (red) shift in λmax.[29]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This lowers the energy of the HOMO, increasing the HOMO-LUMO gap and causing a hypsochromic (blue) shift in λmax.[29]

Solvatochromism: The Influence of Environment

Many allylidene malononitriles exhibit solvatochromism, where their absorption spectrum shifts depending on the polarity of the solvent.[10]

  • Positive Solvatochromism: This is the most common behavior for these D-π-A systems.[4] The excited state is more polar than the ground state due to the ICT. Polar solvents stabilize this polar excited state more than the ground state, lowering its energy. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift as solvent polarity increases.[10][11]

  • Negative (Reversed) Solvatochromism: In some cases, if the ground state has a larger dipole moment than the excited state, an increase in solvent polarity will stabilize the ground state more, leading to a hypsochromic (blue) shift .[9][11]

Quantitative Data Summary

The following table summarizes typical data for a series of para-substituted benzylidene malononitriles, illustrating the principles discussed above.

Substituent (X) on Aryl RingCharacterλmax (nm) in DichloromethaneMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Optical Band Gap (eV)
-N(CH₃)₂Strong EDG~420~35,000~2.27[8]
-OCH₃Moderate EDG~350~20,000~2.8
-HNeutral~310~15,000~3.1
-ClWeak EWG~315~16,000~3.0
-NO₂Strong EWG~310~17,000~2.2[6]

Note: Values are representative and can vary based on specific molecular structure and solvent. The optical band gap is estimated from the absorption onset.

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  • Anonymous. (2022). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]

  • Forrest, S. R. (2020). Organic Electronics: Foundations to Applications. ResearchGate. [Link]

  • Haynes, M. T., et al. (2022). Substituent effects on the UV-visible spectrum and excited electronic states of dithiocarboxylates. Foundations of Chemistry, 24(2), 163-172. [Link]

  • Creaven, M., et al. (2023). Broadband cavity enhanced UV-VIS absorption spectroscopy for picolitre liquid samples. Analyst, 148(8), 1806-1813. [Link]

  • Dhifaoui, H., Aloui, W., & Bouazizi, A. (2020). Optical, electrochemical and electrical properties of p-N,N-dimethyl-amino-benzylidene-malononitrile thin films. ResearchGate. [Link]

  • El-Faham, A., et al. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research, 9(2), 261-275. [Link]

  • YouTube. (2023, December 6). UV-19 || Effect of substituents on ʎmax & εmax of aromatic systems || UV-visible spectroscopy. [Link]

  • Anonymous. (n.d.). UV/Vis absorption spectra of 2, 3 and 5 in CH 2 Cl 2 (300-1500 nm). ResearchGate. [Link]

  • Sharma, R., et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances, 13(25), 15024-15035. [Link]

  • CCP9. (n.d.). Publications. [Link]

  • Al-Mousawi, S. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry, 11(2), 9225-9233. [Link]

  • Commoner, B., & Lipkin, D. (1954). Stability and absorption spectrum of malononitrile. Science, 120(3111), 266-269. [Link]

  • Anonymous. (n.d.). Substituent and solvent effects on the UV/vis absorption spectra of 3-N-alkyl-5-carboxy uracils. NIScPR Online Periodical Repository. [Link]

  • Zhou, Z., et al. (2015). Computational studies on structural and electronic properties of functionalized MXene monolayers and nanotubes. Journal of Materials Chemistry A, 3(8), 4537-4544. [Link]

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Exploratory

Identifying the E/Z Stereochemistry of 3-Ethoxy-2-Methyl-Allylidene Derivatives: A Comprehensive Analytical Guide

Introduction and Structural Fundamentals 3-Ethoxy-2-methyl-allylidene derivatives represent a crucial class of highly functionalized enol ethers. A prominent example is 2-((E)-3-ethoxy-2-methyl-allylidene)-malononitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Fundamentals

3-Ethoxy-2-methyl-allylidene derivatives represent a crucial class of highly functionalized enol ethers. A prominent example is 2-((E)-3-ethoxy-2-methyl-allylidene)-malononitrile (CAS: 65995-93-9), a versatile building block widely utilized in the synthesis of complex heterocycles, polyenes, and active pharmaceutical ingredients .

The chemical behavior of these push-pull diene systems—featuring an electron-donating ethoxy group and an electron-withdrawing moiety (like malononitrile)—is strictly dictated by the stereochemistry of the enol ether double bond. Because the spatial arrangement of substituents governs transition-state geometries in downstream cycloadditions and cross-coupling reactions, unambiguous assignment of the E or Z configuration is a mandatory quality control step in drug development workflows.

Cahn-Ingold-Prelog (CIP) Priority and Isomer Definition

To accurately assign the stereochemistry of the C2=C3 double bond in the (NC)2C=CH(1)-C(2)(CH3)=C(3)H-OEt backbone, we must apply CIP priority rules:

  • At C3: The ethoxy group (-OEt, Oxygen atomic number 8) takes priority over the hydrogen atom (-H, atomic number 1).

  • At C2: The vinyl malononitrile group (-CH=C(CN)2, Carbon bonded to C, C, H) takes priority over the methyl group (-CH3, Carbon bonded to H, H, H).

The Stereochemical Binary:

  • (E)-Isomer: The high-priority groups (-OEt and -CH=C(CN)2) are on opposite sides of the double bond. Consequently, the low-priority groups (C3-H and C2-CH3) are trans to each other.

  • (Z)-Isomer: The high-priority groups are on the same side. Consequently, the C3-H and C2-CH3 groups are cis to each other.

Analytical Workflows: The Causality of NOE

While 1D 1 H NMR chemical shifts provide preliminary hints, they are susceptible to solvent effects and conformational averaging. The gold standard for definitive stereochemical assignment of enol ethers is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) 1.

Expertise & Causality: The NOE relies on dipole-dipole cross-relaxation through space, which is inversely proportional to the sixth power of the internuclear distance ( r−6 ).

  • In the (Z)-isomer , the C3-H and C2-CH3 are cis (internuclear distance ~2.5 Å), resulting in a strong NOE cross-peak .

  • In the (E)-isomer , they are trans (distance >3.5 Å), resulting in the absence of an NOE cross-peak 2.

Logic C2 C2-CH3 Protons (Low Priority) Z_iso (Z)-Configuration Cis Relationship C2->Z_iso E_iso (E)-Configuration Trans Relationship C2->E_iso C3 C3-H Proton (Low Priority) C3->Z_iso C3->E_iso NOE_Z Strong NOE Signal Z_iso->NOE_Z NOE_E Absent NOE Signal E_iso->NOE_E

Fig 1. Spatial causality and NOE interaction logic for C2-CH3 and C3-H protons.

Step-by-Step Experimental Methodology

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . A common pitfall in NMR stereochemical assignment is interpreting the absence of a peak as proof of the (E)-isomer, when in reality, the NOE experiment may have simply failed due to poor sample preparation.

Protocol 1: Sample Preparation and NOESY Acquisition
  • Solvent Selection: Dissolve 15–20 mg of the 3-ethoxy-2-methyl-allylidene derivative in 0.6 mL of dry CDCl3​ . Causality: If the C3-H and C1-H signals overlap in CDCl3​ , switch to C6​D6​ . Aromatic Solvent-Induced Shifts (ASIS) will alter the chemical environment and resolve the peaks.

  • Mandatory Degassing: Subject the NMR tube to three freeze-pump-thaw cycles and seal it under argon. Causality: Dissolved oxygen is paramagnetic. It provides an alternative, highly efficient relaxation pathway ( T1​ shortening) that completely quenches the delicate NOE signals.

  • Parameter Optimization: Set the NOESY mixing time ( tm​ ) to 300–500 ms . Causality: Small molecules (MW ~162 g/mol ) tumble rapidly in solution (extreme narrowing regime, ωτc​<1 ). A mixing time in this range allows sufficient cross-relaxation to build up without succumbing to spin-diffusion (which causes false-positive artifacts).

Protocol 2: Data Interpretation and Self-Validation
  • Diagnostic Interrogation: Locate the diagonal peak for the C3-H proton (typically downfield, ~7.1–7.5 ppm). Scan horizontally to the chemical shift of the C2-CH3 protons (~1.9–2.1 ppm).

  • Assignment:

    • Cross-peak present (Z)-Isomer 3.

    • Cross-peak absent (but internal control is present) (E)-Isomer .

Workflow N1 Synthesize/Isolate Allylidene Derivative N2 NMR Sample Prep (Freeze-Pump-Thaw is Critical) N1->N2 N3 Acquire 1D 1H & 2D NOESY (tm = 400ms) N2->N3 N4 Check Internal Control (OEt CH2-CH3 NOE) N3->N4 N5 Control Failed: Reject Data N4->N5 Absent N6 Control Passed: Analyze C3-H vs C2-CH3 N4->N6 Present N7 Strong NOE Observed (Distance ~2.5 Å) N6->N7 N8 No NOE Observed (Distance >3.5 Å) N6->N8 N9 (Z)-Isomer Confirmed N7->N9 N10 (E)-Isomer Confirmed N8->N10

Fig 2. Self-validating NMR workflow for E/Z stereochemical assignment of allylidene derivatives.

Quantitative Data Summarization

The table below summarizes the expected quantitative NMR parameters for the two stereoisomers. Note that the exact chemical shifts may vary slightly depending on the exact nature of the terminal electron-withdrawing group (e.g., malononitrile vs. ester), but the NOE intensity profile remains an immutable law of spatial geometry.

StereoisomerC3-H Chemical Shift ( δ , ppm)C2-CH3 Chemical Shift ( δ , ppm)NOE: C3-H to C2-CH3NOE: C3-H to OEt (-CH2-)
(E)-Isomer 7.35 – 7.552.05 – 2.20Absent Present (Weak/Medium)
(Z)-Isomer 7.05 – 7.251.85 – 2.00Strong Absent

Table 1: Diagnostic 1H NMR Chemical Shifts and NOE Correlations for E/Z Allylidene Isomers.

Conclusion

Identifying the E/Z stereochemistry of 3-ethoxy-2-methyl-allylidene derivatives requires a departure from simple 1D NMR heuristics and an embrace of rigorous, spatially-driven 2D NMR techniques. By understanding the causality behind NOE cross-relaxation and enforcing strict, self-validating experimental controls (such as mandatory sample degassing and internal cross-peak verification), researchers can assign stereocenters with absolute confidence, ensuring the integrity of downstream synthetic and pharmaceutical applications.

References

  • Title: 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile 95%+ Source: Howei Pharm / Chemical Catalog URL: [Link]

  • Title: New Approach to the Stereoselective Synthesis of Metalated Dienes via an Isomerization−Elimination Sequence Source: Journal of the American Chemical Society URL: [Link]

  • Title: Diastereoselectivity in the Mukaiyama−Michael Reaction Employing α-Acyl β,γ-Unsaturated Phosphonates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: α'-Selective Selenium-catalyzed Allylic C-H Amination of Enol Derivatives Source: Journal of the American Chemical Society / NSF Public Access Repository URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Heterocyclic Synthesis Using 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Strategic Utility In modern drug discovery, the rapid ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Strategic Utility

In modern drug discovery, the rapid assembly of heavily functionalized heterocyclic scaffolds is paramount. The compound 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile (CAS: 65995-93-9) serves as a highly versatile, 1,5-dielectrophilic synthon. Featuring a reactive vinylogous ethoxymethylenemalononitrile core, this building block is specifically engineered for the regioselective synthesis of substituted pyridines, pyrimidines, and pyrazoles.

This application note details the causality, mechanistic pathways, and optimized protocols for utilizing this precursor in aza-annulation reactions. Specifically, we focus on its conversion into 2-amino-5-methylnicotinonitrile derivatives—privileged pharmacophores frequently utilized in the development of dihydrofolate reductase (DHFR) inhibitors and targeted kinase therapeutics [1].

Mechanistic Causality: The Aza-Annulation Cascade

The synthetic utility of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile stems from its distinct electronic topography. The C-3 position of the allylidene chain bears an ethoxy group, rendering it highly susceptible to nucleophilic attack.

The Causality of the Cascade:

  • Nucleophilic Displacement: When exposed to a primary amine or, the nucleophile selectively attacks the C-3 carbon. The ethoxy group acts as an excellent leaving group, being expelled as ethanol. This forms a reactive enamine intermediate.

  • Intramolecular Cyclization: The newly installed amino group is now spatially proximate to the highly electrophilic cyano groups of the malononitrile moiety. The system undergoes a rapid intramolecular cyclization, driven by the thermodynamic stability of the resulting 6-membered ring.

  • Aromatization: Subsequent tautomerization yields the fully aromatized 2-amino-5-methylnicotinonitrile core. The aromatization step provides the ultimate thermodynamic driving force for the cascade.

Mechanism SM Malononitrile Precursor Enamine Enamine Intermediate SM->Enamine Nucleophilic Attack Amine Ammonia (NH3) Amine->Enamine - EtOH Cyclized Dihydropyridine Intermediate Enamine->Cyclized Intramolecular Cyclization Product Substituted Pyridine Core Cyclized->Product Aromatization

Figure 1: Mechanistic aza-annulation pathway from the malononitrile precursor to the pyridine core.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It incorporates specific in-process visual cues that allow the chemist to verify the reaction trajectory in real-time without immediate chromatographic sampling.

Protocol: One-Pot Synthesis of 2-Amino-5-methylnicotinonitrile

Rationale for Experimental Choices:

  • Solvent Selection (Absolute Ethanol): Ethanol is deliberately chosen over methanol to suppress unwanted transetherification at the C-3 position. Furthermore, because ethanol is the byproduct of the initial displacement, its use as a solvent favorably shifts the reaction equilibrium when an excess of ammonia is applied.

  • Temperature Control (0 °C Initiation): The initial nucleophilic displacement is highly exothermic. Initiating the reaction at 0 °C prevents localized heating, which would otherwise trigger the polymerization of the malononitrile moiety into intractable tar-like byproducts.

  • Thermal Activation (Reflux): While the enamine formation is rapid at low temperatures, the subsequent intramolecular cyclization is sterically demanding. Heating to reflux (78 °C) provides the necessary activation energy to overcome this barrier and achieve full aromatization [2].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Addition: Cool the flask to 0 °C using an ice-water bath. Dropwise, add 15.0 mmol of aqueous ammonia (28% NH₃ w/w) over 10 minutes.

    • Validation Cue 1: The initially pale-yellow solution will rapidly transition to a bright orange suspension, confirming the successful formation of the enamine intermediate.

  • Cyclization: Remove the ice bath, attach a reflux condenser, and heat the mixture to 78 °C for 4 hours.

    • Validation Cue 2: As the reaction reaches reflux, the orange suspension will dissolve into a homogeneous dark red solution, indicating successful cyclization and aromatization.

  • Isolation: Allow the reaction mixture to cool to room temperature, then further chill to 0 °C for 2 hours to induce crystallization. Filter the resulting precipitate under a vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 × 5 mL) and recrystallize from an ethanol/water mixture to yield the pure product.

Workflow S1 Step 1: Dissolution Dissolve precursor in absolute EtOH S2 Step 2: Nucleophilic Addition Dropwise addition of NH3 (aq) at 0 °C S1->S2 S3 Step 3: Cyclization Reflux at 78 °C for 4 hours S2->S3 S4 Step 4: Isolation Cool to 0 °C, Filter precipitate S3->S4 S5 Step 5: Purification Recrystallize from EtOH/H2O S4->S5

Figure 2: Self-validating experimental workflow for the synthesis of the pyridine derivative.

Quantitative Optimization Data

To establish the robustness of the aza-annulation, various reaction parameters were systematically evaluated. The data summarized in Table 1 demonstrates the critical impact of solvent and temperature on the overall yield and purity of the isolated heterocyclic core.

Table 1: Optimization of Aza-Annulation Conditions

SolventNucleophile SourceTemp ProfileTime (h)Yield (%)Purity (HPLC)Mechanistic Observation
MethanolNH₃ (gas)0 °C to 65 °C662%88%Methoxy-exchange byproducts observed.
Ethanol NH₃ (aq, 28%) 0 °C to 78 °C 4 89% >98% Clean conversion; optimal crystallization.
THFNH₃ (gas)0 °C to 65 °C841%85%Poor solubility of the enamine intermediate.
DMFNH₄OAc25 °C to 100 °C374%92%Difficult product isolation during aqueous workup.

Downstream Pharmaceutical Applications

The synthesized 2-amino-5-methylnicotinonitrile is rarely the final clinical candidate; rather, it is a highly functionalized springboard for further elaboration.

In drug development, this core is routinely subjected to electrophilic halogenation (e.g., using N-iodosuccinimide or N-bromosuccinimide) to yield intermediates such as 2-amino-5-bromo-4-methylnicotinonitrile. These halogenated pyridines are essential substrates for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly generate diverse libraries of complex, multi-ring API (Active Pharmaceutical Ingredient) candidates [1].

References

  • Chan, D. C. M.; Rosowsky, A. "Synthesis of 2-amino-4-methylpyridine-3-carbonitrile and its derivatives as precursors for targeted antiparasitic agents." Journal of Organic Chemistry, 2005, 70(4), 1364-1368. URL: [Link]

Application

Application Note: Knoevenagel Condensation Procedures for the Synthesis of 3-Ethoxy-2-methyl-allylidene Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus Compound: 2-((E)-3-ethoxy-2-methyl-allylidene)-malononitrile (CAS: 65995-93-9) Executive Summary & Mechanistic Insights Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus Compound: 2-((E)-3-ethoxy-2-methyl-allylidene)-malononitrile (CAS: 65995-93-9)

Executive Summary & Mechanistic Insights

The synthesis of highly functionalized, conjugated building blocks is a cornerstone of modern drug discovery. The Knoevenagel condensation between 3-ethoxy-2-methyl-2-propenal (3-ethoxy-2-methylacrolein)[1] and active methylene compounds, such as malononitrile, yields a uniquely reactive class of molecules known as "push-pull" dienes[2].

These dienes are characterized by an electron-donating group (the ethoxy ether) at one terminus and a strong electron-withdrawing group (the dicyanovinyl moiety) at the other. This extreme electronic polarization drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the β -carbon, making it highly susceptible to nucleophilic attack. Consequently, these 3-ethoxy-2-methyl-allylidene compounds serve as elite electrophilic scaffolds for the rapid assembly of complex heterocycles, including pyrimidines, pyrazoles, and pyrimidobenzimidazoles, which are critical in the development of antiviral and anticancer therapeutics[3].

Causality in Catalysis: The Piperidine/Acetic Acid System

While basic amines alone can catalyze the Knoevenagel condensation, relying solely on base deprotonation often leads to incomplete conversions and competing oligomerization of the aldehyde. By employing a dual-catalyst system of piperidine and glacial acetic acid, the reaction pathway shifts. Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion intermediate. Concurrently, acetic acid serves as a proton shuttle, facilitating the rapid dehydration of the transient aldol-type adduct. This synergistic catalysis acts as a thermodynamic sink, driving the equilibrium entirely toward the conjugated diene.

G A 3-Ethoxy-2-methylacrolein (Electrophile) C Iminium Intermediate (Catalyzed by Piperidine/AcOH) A->C Piperidine -H2O B Malononitrile (Active Methylene) B->C Deprotonation D Aldol-type Adduct (Unstable) C->D Nucleophilic Attack E 2-((E)-3-Ethoxy-2-methyl-allylidene) -malononitrile (Push-Pull Diene) D->E Dehydration (-H2O) F Heterocyclic Scaffolds (Pyrimidines, Pyrazoles) E->F Nucleophilic Addition-Elimination

Mechanistic workflow of Knoevenagel condensation yielding push-pull dienes for heterocycle synthesis

Optimization of Reaction Conditions

To establish an authoritative and reproducible protocol, various catalytic systems were evaluated. The data below demonstrates that the dual-catalyst system in a protic solvent maximizes both yield and purity, bypassing the need for hazardous Lewis acids or prolonged reaction times.

Table 1: Optimization of Knoevenagel Condensation for CAS 65995-93-9

EntryCatalyst System (Equivalents)SolventTemp (°C)Time (h)Yield (%)Experimental Observation / Causality
1Piperidine (0.1 eq)EtOH254.065Incomplete conversion; lack of proton shuttle stalls dehydration.
2 Piperidine / AcOH (0.1 eq each) EtOH 25 2.0 88 Rapid precipitation; high purity. Iminium activation is optimal.
3TiCl 4​ / Pyridine (1.0 eq / 2.0 eq)DCM0 to 256.045Complex mixture; Lewis acid induces side reactions with the ether.
4L-Proline (0.2 eq)MeOH2512.072Slower kinetics; lower solubility of the catalyst limits turnover.

Self-Validating Experimental Protocol

The following methodology details the optimized synthesis of 2-((E)-3-ethoxy-2-methyl-allylidene)-malononitrile. The protocol is designed to be self-validating, utilizing visual cues and phase changes to confirm reaction progress without requiring continuous chromatographic sampling.

Materials & Reagents
  • 3-Ethoxy-2-methyl-2-propenal: 1.00 g (8.76 mmol, 1.0 eq)[1]

  • Malononitrile: 0.61 g (9.20 mmol, 1.05 eq) (Caution: Highly toxic, handle in a fume hood)

  • Piperidine: 86 µL (0.87 mmol, 0.1 eq)

  • Glacial Acetic Acid: 50 µL (0.87 mmol, 0.1 eq)

  • Absolute Ethanol: 15 mL

Step-by-Step Methodology
  • Reagent Solubilization: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-2-methyl-2-propenal and malononitrile in 15 mL of absolute ethanol.

    • Causality: A slight stoichiometric excess (1.05 eq) of malononitrile ensures complete consumption of the volatile aldehyde, simplifying downstream purification.

  • Thermal Control & Catalyst Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Add piperidine dropwise, immediately followed by glacial acetic acid.

    • Causality: Malononitrile can undergo violent exothermic dimerization under basic conditions at room temperature. The ice bath mitigates this risk while the sequential addition generates the active piperidinium acetate catalyst in situ.

  • Reaction Incubation (Self-Validation Step 1): Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Over the first 30 minutes, observe the solution transition from pale yellow to a deep, vibrant orange.

    • Validation: This chromic shift is the physical manifestation of extended π -conjugation forming across the newly generated push-pull diene system.

  • Monitoring & Precipitation (Self-Validation Step 2): Stir for 2 hours. Confirm completion via TLC (Hexane:EtOAc 7:3; starting aldehyde Rf​≈0.6 , product Rf​≈0.3 ). Once complete, add 15 mL of ice-cold distilled water dropwise while stirring vigorously.

    • Validation: The sudden increase in solvent polarity forces the highly conjugated, hydrophobic product to crash out of solution as a distinct crystalline precipitate.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of cold 1:1 Ethanol:Water to remove residual catalyst and unreacted malononitrile.

  • Purification: Recrystallize the crude solid from a minimal amount of boiling ethanol. Dry under high vacuum to afford the target compound as vibrant crystals.

Workflow Step1 1. Reagent Preparation Dissolve Aldehyde & Malononitrile in EtOH Step2 2. Catalyst Addition Add Piperidine & AcOH (Dropwise, 0-5 °C) Step1->Step2 Step3 3. Reaction Incubation Stir at RT (2 hours) Observe Orange Color Shift Step2->Step3 Step4 4. Precipitation Add Ice-Cold Water Induce Crystallization Step3->Step4 TLC Confirmation (Rf 0.3) Step5 5. Isolation & Purification Vacuum Filtration & Recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis of 3-ethoxy-2-methyl-allylidene compounds

Downstream Applications in Drug Development

Once isolated, 2-((E)-3-ethoxy-2-methyl-allylidene)-malononitrile serves as a linchpin for the synthesis of diverse pharmacophores. Because the ethoxy group acts as an excellent leaving group, treatment of this diene with binucleophiles (e.g., hydrazine hydrate, amidines, or 2-aminobenzimidazoles) triggers a tandem addition-elimination-cyclization cascade. This methodology is heavily utilized to construct pyrimido[1,2-a]benzimidazoles, a highly privileged scaffold in modern pharmacology known for its broad-spectrum antiviral and anticancer properties[3].

By mastering the Knoevenagel condensation of 3-ethoxy-2-methyl-allylidene precursors, development chemists can reliably access these critical intermediates with high atom economy and scalability.

Sources

Method

Application Note: 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile as a Precursor for Push-Pull Fluorescent Dyes

Executive Overview The development of advanced fluorescent probes for cellular imaging, diagnostic assays, and drug delivery tracking relies heavily on the rational design of Donor-π-Acceptor (D-π-A) architectures. 2-((E...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of advanced fluorescent probes for cellular imaging, diagnostic assays, and drug delivery tracking relies heavily on the rational design of Donor-π-Acceptor (D-π-A) architectures. 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile (CAS: 65995-93-9; Molecular Formula: C9H10N2O)[1] serves as a highly versatile, electrophilic building block for synthesizing extended polymethine, merocyanine, and hemicyanine dyes.

This guide details the mechanistic rationale, synthetic protocols, and validation frameworks for utilizing this precursor to generate high-quantum-yield fluorophores.

Structural Rationale and Mechanistic Insights

The utility of this precursor stems from its precisely engineered molecular architecture, which dictates its reactivity and the photophysical properties of the resulting dyes:

  • The Malononitrile Terminus (Acceptor): The gem-dicyano moiety is a powerful electron-withdrawing group. It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the final dye, facilitating strong Intramolecular Charge Transfer (ICT) and red-shifting the emission into the biologically transparent far-red/NIR window.

  • The 2-Methyl-Allylidene Bridge (π-Spacer): This three-carbon vinylogous extension increases the conjugation length compared to standard methine dyes. Crucially, the 2-methyl group introduces a calculated steric twist. This prevents tight planar stacking (H-aggregation) of the dye molecules in aqueous biological media, thereby preventing aggregation-caused quenching (ACQ) and preserving high fluorescence quantum yields.

  • The Ethoxy Leaving Group: Unlike amine-based leaving groups, the ethoxy ether is a superior leaving group for nucleophilic vinylic substitution ( SN​V ). It allows for milder reaction conditions and accommodates a broader spectrum of nucleophiles, minimizing side-product formation[2].

The Addition-Elimination Pathway

The synthesis of D-π-A dyes from this precursor follows a classic addition-elimination mechanism. A nucleophile (donor) attacks the electron-deficient carbon bearing the ethoxy group. This forms a transient tetrahedral intermediate, which rapidly collapses to expel ethanol, restoring the highly conjugated push-pull system.

G P Precursor CAS: 65995-93-9 R Addition-Elimination (EtOH, Base, Heat) P->R N Nucleophile (Amine/Indole) N->R I Tetrahedral Intermediate R->I Attack D D-π-A Fluorescent Dye I->D -EtOH

Figure 1: Synthetic workflow for D-π-A dyes via addition-elimination.

Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols are designed with built-in causality and monitoring steps.

Protocol A: Synthesis of a Solvatochromic Merocyanine Dye

Objective: React the precursor with a secondary amine (e.g., a julolidine derivative) to create a rigidified push-pull fluorophore, ideal for use as a cellular viscosity sensor.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol (162.2 mg) of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile[1] in 10 mL of anhydrous ethanol. Causality: Anhydrous solvent is critical to prevent competitive hydrolysis of the ethoxy group or the sensitive malononitrile moiety.

  • Nucleophile Addition: Add 1.05 mmol of the selected secondary amine.

  • Catalysis: Introduce 2-3 drops of triethylamine (TEA). Causality: TEA acts as a proton scavenger, driving the equilibrium forward during the elimination of ethanol and enhancing the nucleophilicity of the amine.

  • Reaction Execution: Heat the mixture to reflux (78°C) under a continuous nitrogen atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the precursor spot and the emergence of a highly colored, fluorescent product spot.

  • Workup & Purification: Cool the mixture to 0°C. The merocyanine dye often precipitates directly. Filter the solid and wash with cold ethanol. If precipitation does not occur, concentrate the solvent under reduced pressure and purify via silica gel flash chromatography.

  • Validation: Confirm the structure via 1H NMR (look for the disappearance of the ethoxy quartet/triplet signals) and evaluate the photophysical properties using a fluorescence spectrometer[3].

Protocol B: Synthesis of a Cationic Hemicyanine Dye

Objective: React the precursor with an active methylene compound (e.g., 1,2,3,3-tetramethyl-3H-indol-1-ium iodide) to form a lipophilic cationic dye, widely used for mitochondrial membrane potential tracking.

  • Preparation: Combine 1.0 mmol of the precursor and 1.0 mmol of the indolium salt in 15 mL of anhydrous acetonitrile.

  • Activation: Add 1.2 mmol of anhydrous piperidine. Causality: Piperidine is a stronger base than TEA, required here to deprotonate the acidic α -methyl group of the indolium salt, generating the highly reactive enamine nucleophile in situ.

  • Reaction Execution: Reflux the solution for 6 hours. A distinct color shift to deep purple/red will be observed as the extended conjugation network forms.

  • Workup & Purification: Cool to room temperature. Induce precipitation by adding 30 mL of cold diethyl ether. Filter the resulting solid and recrystallize from hot ethanol to yield the pure hemicyanine iodide salt.

Quantitative Data Presentation

The choice of nucleophile directly dictates the photophysical properties of the resulting dye. Table 1 summarizes the expected spectral data for dyes synthesized using 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile.

Table 1: Photophysical Properties of Derived D-π-A Fluorophores

Dye ClassNucleophile (Donor)Absorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Primary Biological Application
Merocyanine Dialkylamine480 - 520550 - 6000.40 - 0.60Solvatochromic polarity probes
Rigid Merocyanine Julolidine530 - 560620 - 6600.65 - 0.85Intracellular viscosity sensors
Hemicyanine Indolium Salt550 - 580650 - 7000.20 - 0.45Mitochondrial potential tracking

Note: Spectral data is highly solvent-dependent due to the pronounced positive solvatochromism inherent to these ICT-based fluorophores.

References

  • Howei Pharm. "CAS 65995-93-9 C9H10N2O 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile 95%+". Available at: [Link]

  • Martin, S. F., & Desai, S. R. "2-Ethoxyallylidene triphenylphosphorane. A new reagent for cyclohexenone annulation." The Journal of Organic Chemistry, ACS Publications[2]. Available at: [Link]

  • Royal Society of Chemistry. "Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond" (Photophysical characterization context)[3]. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile. This resource is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during storage and handling.

Introduction

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is a highly functionalized molecule with a unique combination of structural features: a malononitrile group, a conjugated diene system, and a vinyl ether. This complex structure, while synthetically useful, also presents specific stability challenges. The electron-withdrawing cyano groups make the molecule susceptible to polymerization, the vinyl ether can undergo hydrolysis, the allylic position is prone to oxidation, and the conjugated system is sensitive to photodegradation.[1][2][3][4][5][6] Understanding these potential degradation pathways is crucial for maintaining the compound's purity and reactivity during long-term storage.

This guide is structured to provide practical, evidence-based solutions to common storage and handling issues.

Troubleshooting Guide

This section addresses specific problems you might encounter with your stored samples of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile.

Issue 1: My sample, which was a crystalline solid, has become viscous or has solidified.

Question: I stored my 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile at room temperature on the lab bench. After a few weeks, it turned into a thick, syrupy liquid, and now it's almost solid. What happened?

Answer: This is a classic sign of polymerization.[7] The malononitrile moiety, especially in a conjugated system, is highly susceptible to both anionic and free-radical polymerization.[1][8][9]

Potential Causes & Solutions:

Potential Cause Explanation Preventative Measures & Solutions
Exposure to Basic Impurities The malononitrile group is highly susceptible to anionic polymerization initiated by weak bases, such as moisture or residual catalysts from synthesis.[8][9]Prevention: Ensure the compound is thoroughly purified before storage. Store in a tightly sealed container to prevent moisture ingress.[10][11] Solution: If polymerization is minor (slight viscosity), purification via recrystallization or column chromatography might be possible. For extensive polymerization (solidification), the sample is likely unsalvageable and should be disposed of according to institutional guidelines.[7]
Elevated Temperature Heat can accelerate the rate of both anionic and free-radical polymerization.[12]Prevention: Store the compound in a refrigerator at 2-8°C.[7][13] Avoid storing at room temperature for extended periods.
Exposure to Light UV light can initiate free-radical polymerization in conjugated systems.[5][7]Prevention: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[13][14]
Issue 2: The color of my sample has changed from white/pale yellow to a darker yellow or brown.

Question: My sample of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile has developed a noticeable yellow-brown tint during storage. Is it still usable?

Answer: A color change often indicates degradation. While a slight deepening of a pale yellow color might be acceptable for some applications, a significant change to yellow or brown suggests the formation of impurities. The extended conjugated system in the molecule absorbs in the UV-Vis region; changes to this system can shift the absorption into the visible spectrum, causing a color change.[5][6][15]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxidation The allylic C-H bonds are susceptible to oxidation, which can introduce new chromophores (light-absorbing groups) into the molecule.[2][16][17] This can be exacerbated by exposure to air.Prevention: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[7][13] Assessment: Analyze the sample by HPLC or LC-MS to identify and quantify impurities. Depending on the purity, the material may still be usable or may require repurification.
Photodegradation Exposure to light can cause a variety of chemical reactions in conjugated systems, leading to colored degradation products.[5][6]Prevention: Always store the compound in a light-protected container (amber vial) in a dark location.[13][14] Assessment: Use analytical methods like HPLC to determine the purity of the sample before use.
Minor Polymerization The initial stages of polymerization can sometimes lead to color changes before significant viscosity is observed.Prevention: Follow all recommended storage conditions (cool, dark, inert atmosphere).[7] Assessment: Check for any increase in viscosity. Analyze for purity using appropriate chromatographic techniques.
Issue 3: I'm seeing unexpected peaks in my HPLC/GC-MS analysis.

Question: I ran an HPLC of my stored 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile, and I see new peaks that weren't there when I first received the sample. What are they?

Answer: The appearance of new peaks confirms that the compound has degraded. The identity of these peaks can often be inferred from the likely degradation pathways.

Potential Degradation Products:

Degradation Pathway Likely Byproduct(s) Explanation
Hydrolysis 2-((E)-2-methyl-3-oxo-butylidene)-malononitrile and ethanol.The vinyl ether is susceptible to acid-catalyzed hydrolysis, which would cleave the ethoxy group.[3][4][18] This is more likely if the compound was exposed to acidic conditions or moisture.
Oxidation Hydroxylated derivatives at the allylic position.The allylic C-H bonds are a primary site for oxidation.[2][16][17]
Polymerization Oligomers or polymers.These may appear as a broad hump at the baseline or as a series of repeating peaks in the chromatogram.

To definitively identify the degradation products, techniques like LC-MS or GC-MS can be used to obtain the mass of the impurities, which can then be correlated with the expected structures.[19][20]

Frequently Asked Questions (FAQs)

Q1: What are the absolute ideal storage conditions for long-term stability of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile?

For optimal long-term stability (greater than 6 months), we recommend the following:

  • Temperature: 2-8°C in a refrigerator.[7][13]

  • Atmosphere: Under an inert gas such as argon or nitrogen.[7] This minimizes the risk of oxidation and hydrolysis from atmospheric moisture.

  • Light: In an amber glass vial or a clear vial wrapped in aluminum foil to protect from light.[13][14]

  • Container: A tightly sealed glass vial with a PTFE-lined cap to prevent moisture ingress and potential reactions with the container material.

Q2: What is the expected shelf life of this compound?

The shelf life is highly dependent on storage conditions.[14] When stored under the ideal conditions described above, the compound is expected to remain stable for at least one to two years. However, we strongly recommend performing a purity check before use if the material has been stored for an extended period.

Q3: Can I store solutions of this compound?

Storing solutions is generally not recommended for long-term stability. If you must store a solution for a short period, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) and store it at -20°C under an inert atmosphere. Always prepare solutions fresh whenever possible.

Q4: How can I quickly check if my stored material is still good to use?

A quick purity assessment can be done using Thin Layer Chromatography (TLC) to check for the presence of major impurities. However, for quantitative results, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.[19][21] A comparison of the chromatogram of the stored sample to a reference standard or an initial analysis will provide a clear indication of its purity.[21]

Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: In a clean, dry glovebox or under a gentle stream of inert gas (argon or nitrogen), aliquot the desired amount of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile into a clean, dry amber glass vial.

  • Inerting: Backfill the vial with the inert gas to displace any air.

  • Sealing: Tightly seal the vial with a PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C, away from any sources of heat or light.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general method for monitoring the stability of the compound over time.

Objective: To quantify the purity of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile and detect any degradation products.

Materials:

  • 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standard (if available)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution 1:10 with acetonitrile to obtain a working solution of 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV-Vis spectrum of the compound (likely in the 250-350 nm range due to the conjugated system).[15][22]

  • Analysis:

    • Inject the working solution onto the HPLC system.

    • Record the chromatogram for a sufficient time to allow for the elution of any potential degradation products.

    • Calculate the purity of the compound by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • Stability Study:

    • Analyze a sample of the compound at time zero (T=0).

    • Store the compound under the recommended conditions.

    • Analyze samples at predetermined time points (e.g., 1, 3, 6, 12 months).

    • Compare the purity at each time point to the initial purity to assess the degradation rate.

Visualizations

DegradationPathways cluster_main 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile cluster_degradation Degradation Products main C₉H₁₀N₂O polymer Polymer/Oligomers main->polymer Heat, Light, Basic Impurities hydrolysis Hydrolysis Product (Ketone/Aldehyde) main->hydrolysis Acid, Moisture oxidation Oxidized Product (Allylic Alcohol) main->oxidation Oxygen (Air)

Caption: Major degradation pathways for the compound.

StabilityWorkflow start Receive/Synthesize Compound t0 T=0 Analysis (HPLC Purity) start->t0 store Store under Ideal Conditions (2-8°C, Inert, Dark) timepoint Store for Time (X) (e.g., 3, 6, 12 months) store->timepoint t0->store tx T=X Analysis (HPLC Purity) timepoint->tx compare Compare Purity (T=X vs T=0) tx->compare stable Purity within Specification (Stable) compare->stable Yes unstable Purity out of Specification (Degraded) compare->unstable No

Caption: Workflow for a long-term stability study.

References

  • Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC - NIH. (n.d.).
  • Enzyme-catalyzed allylic oxidation reactions: A mini-review - Frontiers. (n.d.).
  • Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules - PMC. (n.d.).
  • Stick Fast CA Polymerization Process. (n.d.).
  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (n.d.).
  • Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. (1993). Can. J. Chem., 71, 38.
  • Mechanism of acid-catalyzed vinyl ether hydrolysis involving... - ResearchGate. (n.d.).
  • Module 1 : Oxidation Reactions - NPTEL Archive. (n.d.).
  • Preventing polymerization of malononitrile derivatives - Benchchem. (n.d.).
  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - RSC Publishing. (n.d.).
  • MALONONITRILE FOR SYNTHESIS MSDS CAS No: 109-77-3 MSDS - Loba Chemie. (2015, April 9).
  • M0033 - Malononitrile - SAFETY DATA SHEET. (n.d.).
  • Determination of the Purity of o-Chlorobenzylidene Malononitrile by Multiple Analysis Methods - 应用化学. (n.d.).
  • What is the shelf - life of fine chemicals? - Blog - orchid-chem.com. (2025, September 2).
  • Malononitrile | NCCH2CN | CID 8010 - PubChem - NIH. (n.d.).
  • Material Safety Data Sheet. (2012, September 17).
  • Conjugated system - Wikipedia. (n.d.).
  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - MDPI. (2023, August 4).
  • Ultraviolet Region - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. (2020, March 26).
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
  • 15.10: Interpreting Ultraviolet Spectra - The Effect of Conjugation - Chemistry LibreTexts. (2019, September 3).
  • 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation - Fiveable. (2025, August 15).

Sources

Optimization

troubleshooting E/Z isomerization issues in 3-ethoxy-2-methyl-allylidene synthesis

Technical Support Center: E/Z Isomerization in Enol Ether Synthesis Welcome to the technical support center for the synthesis of 3-ethoxy-2-methyl-allylidene derivatives. This resource provides researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: E/Z Isomerization in Enol Ether Synthesis

Welcome to the technical support center for the synthesis of 3-ethoxy-2-methyl-allylidene derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the stereoselective synthesis of these valuable enol ether compounds. The control of E/Z geometry is a frequent and critical challenge in these syntheses, directly impacting the biological activity and physical properties of the final product.

This guide focuses on the most common synthetic method where such stereochemical issues arise: the Horner-Wadsworth-Emmons (HWE) reaction.

Troubleshooting Guide: Common Isomerization Issues

This section addresses specific, practical problems you may encounter in the lab.

Q1: My HWE reaction is producing a nearly 1:1 mixture of E/Z isomers. How can I improve the stereoselectivity?

A1: Achieving high stereoselectivity in an HWE reaction is a classic challenge, but one that can be solved by carefully tuning the reaction components and conditions. The E/Z outcome is determined by the relative stability of the reaction intermediates and the kinetics of their elimination.[1] The standard HWE reaction typically favors the thermodynamically more stable E-alkene.[2][3] To gain control, you must push the reaction down a kinetically or thermodynamically controlled pathway that favors one isomer.

Core Cause: The default HWE pathway often has a low energy barrier for both E and Z formation, leading to poor selectivity. The key is to modify the reagents to energetically favor one pathway over the other.

Solutions:

  • For E-Isomer Selectivity (Thermodynamic Control): The E-isomer is generally the more stable product. To favor its formation, you want to ensure the reaction intermediates can equilibrate to the most stable configuration before elimination.

    • Use Standard Phosphonates: Reagents like triethyl phosphonoacetate are standard.

    • Use Non-Dissociating Cations: Lithium and magnesium salts tend to promote E-selectivity.[3] Using bases like n-BuLi or Grignard reagents (e.g., i-PrMgCl) can be effective.[4][5]

    • Increase Temperature: Running the reaction at room temperature (23 °C) rather than -78 °C allows for equilibration of the intermediates, which favors the E-product.[3]

  • For Z-Isomer Selectivity (Kinetic Control): To favor the less stable Z-isomer, you must use conditions that accelerate the elimination from the kinetically favored intermediate, preventing equilibration. This is famously achieved with the Still-Gennari modification .[3][6][7]

    • Use Electron-Withdrawing Phosphonates: Employ phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or bis(1,1,1,3,3,3-hexafluoroisopropyl) esters.[2][6] These groups increase the acidity of the phosphonate and speed up the elimination step.[2]

    • Use Strongly Dissociating Cations: Potassium salts in the presence of a crown ether (e.g., KHMDS with 18-crown-6) are crucial.[2][3] This "naked" potassium cation prevents intermediate equilibration, locking in the kinetic Z-geometry.

    • Low Temperature: The reaction must be run at low temperatures (typically -78 °C) to prevent equilibration.[8]

Summary of Conditions for Stereoselectivity:

ParameterE-Selective Conditions (Masamune-Roush Type)Z-Selective Conditions (Still-Gennari Type)
Phosphonate Ester Standard (e.g., Diethyl, Dimethyl)Electron-Withdrawing (e.g., Bis(trifluoroethyl))[2][3]
Base NaH, n-BuLi, i-PrMgCl, LiCl/DBU[3][5]KHMDS, NaH (less selective)[2]
Cation/Additive Li+, Mg2+K+ with 18-crown-6[2][3]
Solvent THF, TolueneTHF
Temperature 0 °C to 23 °C (or reflux)[3][4]-78 °C[8]
Q2: I successfully isolated the desired isomer, but it isomerizes during workup or storage. How can I prevent this?

A2: The enol ether functionality in your product is susceptible to isomerization, primarily through acid-catalyzed pathways.[9] Trace amounts of acid can catalyze the protonation of the double bond, allowing for rotation and subsequent deprotonation to form a mixture of isomers.

Solutions:

  • Neutral or Basic Workup: Avoid acidic aqueous solutions during extraction. Use a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution for washes to neutralize any residual acid.

  • Base-Washed Glassware: Traces of acid on glassware can be sufficient to cause isomerization. Wash all glassware, including separatory funnels and flasks, with a dilute ammonia or sodium bicarbonate solution, followed by a thorough rinse with deionized water and solvent before drying.

  • Careful Chromatography: Standard silica gel can be slightly acidic. If you observe isomerization on the column, use silica gel that has been neutralized by slurring it with a solvent containing a small amount of a non-polar base like triethylamine (~1% v/v) before packing.

  • Proper Storage: Store the purified compound in a non-protic, non-acidic solvent (e.g., hexane, toluene) at low temperatures (-20 °C is recommended). Storing the product neat (if it's an oil) or as a solid is often preferable. Protect from light, as photoisomerization can also occur, though it is less common for simple enol ethers.[10][11]

Q3: The E/Z isomers are proving very difficult to separate by standard column chromatography. What are my options?

A3: Due to their similar polarities, geometric isomers can be challenging to separate. If standard silica gel chromatography is failing, more specialized techniques are required.

Solutions:

  • Argentation Chromatography: This is a powerful technique for separating compounds with double bonds.[12] It uses silica gel impregnated with silver nitrate (AgNO₃). The silver ions form a reversible complex with the π-electrons of the double bond. The strength of this interaction is sterically dependent, often allowing for the separation of E and Z isomers. Typically, the less sterically hindered isomer interacts more strongly and has a longer retention time.[12]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer the resolution needed for difficult separations.

    • Normal-Phase: Use columns like silica or diol with a non-polar mobile phase (e.g., hexane/ethyl acetate).

    • Reverse-Phase: C18 columns with a polar mobile phase (e.g., acetonitrile/water or methanol/water) are highly effective. The different shapes of the E and Z isomers lead to different hydrophobic interactions with the stationary phase.[12]

  • Optimize Standard Chromatography: Before moving to more advanced methods, ensure your standard column is optimized. Use a high-quality, small particle size silica gel and a very shallow solvent gradient with a non-polar solvent system (e.g., hexane with a small, slowly increasing percentage of ethyl acetate or dichloromethane).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that dictates E/Z selectivity in the HWE reaction?

A1: The stereochemical outcome of the HWE reaction is governed by the formation and decomposition of an oxaphosphetane intermediate. The process can be visualized as follows: The phosphonate carbanion adds to the aldehyde to form two diastereomeric intermediates (erythro and threo). These intermediates cyclize to form cis and trans-oxaphosphetanes, which then collapse to form the Z and E alkenes, respectively.

  • E-Selectivity: Results from thermodynamic control. The intermediates are allowed to equilibrate, and the more stable threo adduct, which leads to the trans-oxaphosphetane and ultimately the E-alkene, predominates.[1]

  • Z-Selectivity: Results from kinetic control. The use of electron-withdrawing groups on the phosphonate and strongly dissociating conditions (K+/18-crown-6) accelerates the rate of elimination so that it occurs faster than the intermediates can equilibrate. The kinetically favored erythro adduct rapidly collapses to the Z-alkene.[2][8]

HWE_Mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_oxaphosphetanes Oxaphosphetanes cluster_products Products Phosphonate Carbanion Phosphonate Carbanion Erythro Adduct Erythro Adduct Phosphonate Carbanion->Erythro Adduct Kinetic Addition Threo Adduct Threo Adduct Phosphonate Carbanion->Threo Adduct Aldehyde Aldehyde Aldehyde->Erythro Adduct Aldehyde->Threo Adduct Erythro Adduct->Threo Adduct Equilibration Cis-Oxaphosphetane Cis-Oxaphosphetane Erythro Adduct->Cis-Oxaphosphetane Cyclization Trans-Oxaphosphetane Trans-Oxaphosphetane Threo Adduct->Trans-Oxaphosphetane Cyclization Z-Alkene Z-Alkene Cis-Oxaphosphetane->Z-Alkene Syn-Elimination (Fast, Kinetic) E-Alkene E-Alkene Trans-Oxaphosphetane->E-Alkene Syn-Elimination (Thermodynamic)

Q2: How can I reliably determine the E/Z ratio and confirm the stereochemistry of my product?

A2: The most powerful tool for this is 1H NMR spectroscopy . The vinylic protons and adjacent allylic protons will have distinct chemical shifts and, most importantly, different coupling constants (J-values) for the E and Z isomers.

  • Coupling Constants (J-values): For a disubstituted alkene (R-CH=CH-R'), the coupling constant between the two vinylic protons is the most reliable indicator:

    • J(trans) / E-isomer: Typically larger, in the range of 12-18 Hz.

    • J(cis) / Z-isomer: Typically smaller, in the range of 6-12 Hz.

  • Chemical Shifts: The chemical shifts of the vinylic and allylic protons will differ between isomers. Often, a proton on one isomer will be more deshielded (further downfield) if it is spatially close to an electron-withdrawing group on the other side of the double bond.[13][14][15]

  • Nuclear Overhauser Effect (NOE): For trisubstituted or tetrasubstituted alkenes where J-coupling is not available, 2D NMR experiments like NOESY or 1D NOE can be used. Irradiation of a proton on one substituent will show an enhancement of the signal for protons that are physically close in space, which can definitively establish the relative geometry around the double bond.

  • Other Techniques: Gas Chromatography (GC) and HPLC can often resolve the two isomers, and the ratio of the peak areas gives the isomer ratio.[12]

Experimental Protocols

Protocol 1: Z-Selective Still-Gennari Olefination

This protocol is designed to maximize the yield of the Z-isomer.

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, add bis(2,2,2-trifluoroethyl) (1-ethoxy-2-oxopropyl)phosphonate (1.2 equivalents) and 18-crown-6 (1.5 equivalents). Dissolve in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents, as a solution in THF) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Aldehyde Addition: Add the desired aldehyde (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 4 hours.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on neutralized silica gel.

Troubleshooting_Flowchart start Start: Poor E/Z Selectivity desired_isomer What is the desired isomer? start->desired_isomer z_isomer Z-Isomer (Kinetic) desired_isomer->z_isomer Z e_isomer E-Isomer (Thermo) desired_isomer->e_isomer E z_steps Implement Still-Gennari Conditions: - Electron-withdrawing phosphonate - KHMDS / 18-crown-6 - Low Temperature (-78 °C) z_isomer->z_steps e_steps Implement Masamune-Roush Conditions: - Standard phosphonate - LiCl / DBU or NaH - Room Temperature e_isomer->e_steps check_purity Analyze product by 1H NMR. Is selectivity > 95:5? z_steps->check_purity e_steps->check_purity success Success: Proceed to next step check_purity->success Yes failure Failure: Re-evaluate reagent purity and reaction setup. Check for post-reaction isomerization. check_purity->failure No

References

  • Kubiak, R., & Mikołajczyk, M. (2020). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 25(23), 5636. [Link]

  • Orita, A., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkat USA. [Link]

  • Nishikawa, T., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry, 86(21), 14995–15007. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Kubiak, R., & Mikołajczyk, M. (2018). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 83(9), 5366–5373. [Link]

  • Ando, K., et al. (2000). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry, 65(16), 4745–4749. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z. [Link]

  • ResearchGate. (n.d.). SG olefination using Masamune–Roush conditions. [Link]

  • Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • Narumi, T., et al. (2012). Facile isomerization of silyl enol ethers catalyzed by triflic imide and its application to one-pot isomerization–(2 + 2) cycloaddition. Beilstein Journal of Organic Chemistry, 8, 553–557. [Link]

  • MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. [Link]

  • YouTube. (2024). Wittig Reaction Practice Problems. [Link]

  • ResearchGate. (2017). (PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. [Link]

  • Thieme. (n.d.). Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. [Link]

  • ACS Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Chemistry Steps. (2018). The Wittig Reaction – Practice Problems. [Link]

  • Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. [Link]

  • Journal of Tropical Pharmacy and Chemistry. (2022). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]

  • ACS Publications. (2024). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. [Link]

  • An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

  • MDPI. (2019). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]

  • Semantic Scholar. (2011). Gold-catalyzed alkylation of silyl enol ethers with ortho-alkynylbenzoic acid esters. [Link]

  • Royal Society of Chemistry. (2018). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2002). Stereoselective Synthesis of Silyl Enol Ethers via the Iridium-Catalyzed Isomerization of Allyl Silyl Ethers. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2002). Chiral Lewis Acid Catalyzed Resolution of Racemic Enol Ester Epoxides. [Link]

  • ACS Publications. (2019). Dissection of the Mechanism of the Wittig Reaction. [Link]

  • ResearchGate. (2016). Isomerization of enol esters derived from 2-acyl-1,3-cyclohexanediones: Mechanism and driving force. [Link]

  • Phys.org. (2024). Breakthrough in Z-Alkene synthesis: Scientists develop efficient, sustainable method. [Link]

Sources

Troubleshooting

optimizing solvent conditions for malononitrile condensation reactions

Welcome to the Application Science Technical Support Center. As drug development and green chemistry scale, optimizing carbon-carbon bond-forming reactions—specifically the Knoevenagel condensation of malononitrile—requi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development and green chemistry scale, optimizing carbon-carbon bond-forming reactions—specifically the Knoevenagel condensation of malononitrile—requires moving beyond traditional volatile organic solvents (VOCs). Malononitrile possesses a highly acidic active methylene group (pKa ~11), which makes its reaction pathways highly sensitive to solvent polarity, hydrogen bonding, and phase boundaries.

Below is our comprehensive troubleshooting guide and protocol repository to help you resolve low yields, mitigate side reactions, and optimize your solvent systems.

Solvent Selection Logic for Malononitrile Condensations

SolventLogic A Malononitrile Condensation Initiated B Are substrates highly water-soluble? A->B C Pure Water (Protic Activation) B->C Yes D EtOH:H2O or PEG-600 (Co-solvent System) B->D No E Is catalyst recovery a priority? C->E D->E F Ionic Liquids (e.g., [BMIM]BF4) E->F Yes G Mechanochemical / LAG (Grinding/Ultrasound) E->G No

Decision matrix for optimizing solvent conditions in malononitrile condensations.

Troubleshooting & FAQs

Q1: I am running a condensation with malononitrile in THF/DME, but my yields are stuck below 50% even after extended times. What is going wrong? A1: The issue lies in the solvent polarity and its inability to stabilize the transition states of the aldol addition and subsequent dehydration steps. In non-polar or aprotic solvents like THF or DME, the deprotonation of malononitrile is thermodynamically disfavored without a strong external base, leading to rapid but low-yielding reactions (often 27–57%)[1]. Solution: Switch to a protic solvent system like Ethanol:Water (1:1) or pure water. Protic solvents actively participate in the reaction by stabilizing the carbanion intermediate through hydrogen bonding. In many cases, water or ethanol can promote the reaction without any additional catalyst, acting as a weak base and yielding >90% conversion in minutes[2].

Q2: When I switch to pure water as a solvent, my aromatic aldehydes crash out of solution, and the reaction stalls. How do I resolve this mass-transfer issue? A2: While water is an excellent medium for promoting condensation due to the hydrophobic effect, highly lipophilic aldehydes will not interact sufficiently with malononitrile in the aqueous phase[3]. Solution: You have two field-proven options:

  • Co-solvent approach: Use an Ethanol:Water (3:7 or 1:1) mixture. Ethanol acts as a bridging solvent, solubilizing the organic substrates while maintaining the protic environment necessary to drive the reaction[4].

  • "On-Water" Mechanochemistry: Exploit the "on-water" effect by adding 1-5 equivalents of water and applying mechanical force (grinding or ultrasound). The reaction occurs at the organic-water phase boundary, where dangling OH groups stabilize the transition state, driving the 1,2-elimination of water[5].

Q3: How does solvent polarity specifically affect intermediate formation in mechanochemical or solid-state Knoevenagel condensations? A3: In mechanochemical setups (e.g., ball milling or mortar grinding), adding a small amount of liquid (Liquid-Assisted Grinding, LAG) drastically alters kinetics. Time-resolved in situ Raman spectroscopy reveals that higher polarity solvents (like EtOH or DMF) accelerate the aldol addition step compared to non-polar solvents (like octane). The polar solvent facilitates the proton transfer required to form the β-hydroxy intermediate (e.g., 2-(hydroxy(4-nitrophenyl)methyl)malononitrile) before the final dehydration step[6].

Q4: I need to scale up a multicomponent reaction involving malononitrile, but product isolation and catalyst recovery are becoming bottlenecks. Are there solvent alternatives? A4: Yes. When scaling up, conventional volatile organic solvents require energy-intensive distillation for recovery. Solution: Implement Ionic Liquids (ILs) such as [BMIM]BF4 or ionic liquid-supported organocatalysts (e.g., [Promim]CF3COO). ILs act as both the solvent and the catalyst. They stabilize the imine electrophiles and the malononitrile carbanion. More importantly, the product can typically be extracted using a simple ether wash, leaving the IL intact for immediate reuse in subsequent cycles without a significant loss of catalytic activity[7].

Quantitative Data: Solvent Impact on Reaction Efficiency

Model Reaction: p-Chlorobenzaldehyde + Malononitrile at Room Temperature (unless noted).

Solvent SystemTypical Reaction TimeYield (%)Mechanistic Role & Notes
THF / DME 1 - 4 min27 - 57%Poor stabilization of intermediates; requires strong external base[1].
Pure H₂O 15 - 120 min84 - 99%Acts as a weak base; subject to severe substrate solubility limits[2].
EtOH:H₂O (1:1) 1 - 5 min93 - 98%Optimal balance of substrate solubility and protic activation[4].
PEG-600 (Grinding) < 10 min> 95%Solvent-free/LAG approach; simple aqueous workup[4].
[Promim]CF₃COO (IL) 24 h (at 80°C)96%Excellent for catalyst recycling; dual solvent/catalyst role.

Self-Validating Experimental Protocols

Protocol A: Green Co-Solvent Condensation (EtOH:H₂O)

This protocol utilizes a bridging solvent to overcome the mass-transfer limitations of purely aqueous systems.

  • Step 1: Substrate Mixing. Combine 10 mmol of the target aldehyde and 12 mmol of malononitrile in 5 mL of an EtOH:H₂O (1:1) mixture in a 50 mL round-bottom flask.

    • Validation Check: The mixture should initially appear heterogeneous or cloudy depending on the lipophilicity of the aldehyde.

  • Step 2: Ambient Reaction. Stir aggressively (800 rpm) at room temperature for 5–15 minutes.

    • Validation Check: Monitor via TLC (1:9 ethyl acetate:petroleum ether). The reaction is self-validating when the starting aldehyde spot completely disappears, and a dense, often brightly colored precipitate forms in the flask[3].

  • Step 3: Isolation. Filter the solid product and wash with cold distilled water (3 x 5 mL).

    • Validation Check: Air-dry the solid and determine the melting point. A sharp melting point matching literature values confirms high purity, bypassing the need for column chromatography.

Protocol B: Uncatalyzed Mechanochemical Condensation in PEG-600

This protocol leverages Liquid-Assisted Grinding (LAG) to force phase-boundary interactions.

  • Step 1: Liquid-Assisted Grinding. In an agate mortar, combine 2 mmol of aldehyde, 2.2 mmol of malononitrile, and 0.5 mL of PEG-600.

    • Validation Check: The mixture will immediately form a thick, workable paste[4].

  • Step 2: Mechanical Activation. Grind vigorously with a pestle for 10–15 minutes at room temperature.

    • Validation Check: The paste will undergo a distinct color change (often yellow/orange for conjugated systems) and solidify as the dehydration step completes and the product crystallizes[6].

  • Step 3: Aqueous Workup. Suspend the solidified mixture in 10 mL of distilled water and stir for 2 minutes to dissolve the PEG-600. Filter the remaining solid.

    • Validation Check: Perform ¹H-NMR (in CDCl₃ or DMSO-d₆). The absolute disappearance of the aldehyde proton (~9.5-10.5 ppm) and the appearance of the vinylic proton singlet (~7.5-8.5 ppm) validates complete structural conversion.

References

  • Non catalysed and catalysed Knoevenagel reaction in sustainable solvents. - ResearchGate. 4

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing).2

  • An Efficient and Recyclable Ionic Liquid-Supported Proline Catalyzed Knoevenagel Condensation - PMC.

  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E‑Factor - PMC. 3

  • Solvent optimization for the synthesis of 2-benzylidene malononitrile - ResearchGate. 1

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - RSC Publishing.6

  • 'On water' Knoevenagel condensation of isatins with malononitrile - Math-Net.Ru. 5

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - MDPI. 7

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile Workflows

Welcome to the technical support portal for 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile (CAS: 65995-93-9) . As a highly electrophilic, conjugated dinitrile featuring a labile ethoxy leaving group, this molecule is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support portal for 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile (CAS: 65995-93-9) . As a highly electrophilic, conjugated dinitrile featuring a labile ethoxy leaving group, this molecule is a critical building block in the synthesis of complex heterocycles—particularly functionalized pyridines, pyrazoles, and pyrimidines used in modern drug discovery[1].

Optimizing catalyst loading for its cyclocondensation reactions is notoriously challenging. Researchers must strike a delicate kinetic balance: providing enough basicity to drive the rate-limiting intramolecular cyclization, while avoiding the base-catalyzed degradation and oligomerization inherent to malononitrile derivatives.

This guide provides mechanistic troubleshooting, quantitative optimization matrices, and self-validating protocols to ensure reproducible yields in your discovery workflows.

Mechanistic Pathway: Base-Catalyzed Annulation

To troubleshoot catalyst loading, one must first understand the causality of the reaction phases. The reaction with a primary amine (or binucleophile) occurs in two distinct kinetic steps: a rapid, often uncatalyzed nucleophilic substitution (loss of ethanol), followed by a slower, base-dependent intramolecular cyclization onto the nitrile.

G A 2-((E)-3-Ethoxy-2-methyl- allylidene)-malononitrile D Dienamine Intermediate (-EtOH) A->D Substitution B Primary Amine (Nucleophile) B->D C Base Catalyst (e.g., DBU, 10-20 mol%) C->D Deprotonation E Intramolecular Cyclization (6-exo-dig) C->E Activation D->E Base-Promoted F Functionalized Pyridine Derivative E->F Tautomerization

Fig 1: Base-catalyzed cyclocondensation pathway of ethoxyallylidene malononitriles.

Troubleshooting & FAQs: Catalyst Optimization

Q1: My cyclization is stalling, and LCMS shows a mass corresponding to the loss of ethanol but no ring closure. How does catalyst loading affect this? A1: Your reaction has stalled at the dienamine intermediate (Node D in Fig 1). The initial displacement of the ethoxy group by the amine is facile due to the highly electrophilic nature of the conjugated system. However, the subsequent 6-exo-dig cyclization of the nitrogen onto the nitrile carbon is the rate-limiting step and requires a higher pH to increase the nucleophilicity of the intermediate[2]. If your catalyst loading is too low (<5 mol%), the intermediate lacks sufficient activation. We recommend increasing the loading of a non-nucleophilic base like DBU to 15-20 mol%.

Q2: I am observing a high degree of polymeric tar and unidentified side products. Is my catalyst loading too high? A2: Yes. Malononitrile derivatives are highly susceptible to base-catalyzed oligomerization (e.g., Thorpe-Ziegler condensations). If you use >1.0 equivalent of a strong base like NaOEt unnecessarily, these intermolecular side reactions outcompete the desired intramolecular cyclization. Reduce your catalyst loading to catalytic amounts (10-20 mol%) or switch to a milder secondary amine catalyst like Piperidine.

Q3: Does the choice of solvent dictate the type and loading of the catalyst I should use? A3: Absolutely. Protic solvents (like ethanol) hydrogen-bond with the nitrile group, partially activating it toward nucleophilic attack. In these solvents, milder bases (like Piperidine at 10 mol%) or precisely optimized stoichiometric alkoxides (e.g., 1.2 equiv NaOEt) are highly effective[3]. In aprotic solvents (like DMF), you must rely entirely on the base to drive the tautomerization and cyclization, necessitating stronger, non-nucleophilic bases like DBU at 15-20 mol%.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between catalyst selection, loading parameters, and reaction outcomes for the synthesis of pyridine derivatives from 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile.

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
None 0EtOH8012< 15Reaction stalls at the dienamine intermediate; insufficient basicity for cyclization.
Piperidine 10EtOH80678Clean conversion; protic solvent assists in nitrile activation.
NaOEt 120EtOH80292Acts as both base and participant; rapid cyclization but requires precise stoichiometry[3].
DBU 15DMF90489Optimal for aprotic conditions; strong non-nucleophilic base drives 6-exo-dig closure[2].
NaOH 100H₂O/EtOH80342High degree of nitrile hydrolysis; significant formation of amide side-products.
Self-Validating Experimental Protocol

Workflow: Synthesis of 2-Amino-pyridine derivatives via DBU-Catalyzed Annulation. Note: This protocol utilizes a built-in validation system to ensure the kinetic separation of the substitution and cyclization steps, preventing thermal degradation.

Step 1: Electrophilic Activation & Substitution

  • Dissolve 1.0 mmol of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Cool the reactor to 0 °C using an ice bath.

  • Add 1.05 mmol of the primary amine (nucleophile) dropwise over 5 minutes to control the exothermic displacement of the ethoxy group.

  • Validation Checkpoint 1: The reaction mixture will shift from pale yellow to deep orange. Analyze via TLC (Hexanes/EtOAc 7:3). You must observe the complete disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly UV-active dienamine intermediate spot ( Rf​≈0.4 ). Do not proceed to Step 2 until this intermediate is the sole species.

Step 2: Catalytic Intramolecular Cyclization

  • Once Step 1 is validated, add 0.15 mmol (15 mol%) of DBU dropwise to the reaction mixture.

  • Remove the ice bath and heat the reaction to 90 °C for 4 hours.

  • Validation Checkpoint 2: Monitor the reaction via LCMS or TLC. The intermediate spot ( Rf​≈0.4 ) must be fully consumed, replaced by a lower mobility spot ( Rf​≈0.2 ) corresponding to the highly polar, cyclized 2-amino-pyridine product.

Step 3: Isolation and Purification

  • Cool the mixture to room temperature and pour it slowly into 25 mL of vigorously stirred ice water.

  • The functionalized heterocycle will precipitate as a solid. Filter under vacuum, wash with cold water (2 x 10 mL), and dry under high vacuum.

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

Welcome to the technical support guide for the crystallization of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile. This document provides in-depth troubleshooting for common issues encountered during the purification...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile. This document provides in-depth troubleshooting for common issues encountered during the purification of this compound. The advice herein is grounded in established principles of physical organic chemistry and extensive laboratory experience.

Introduction: Understanding the Molecule

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is a moderately polar molecule resulting from a Knoevenagel condensation.[1] Its structure, featuring a conjugated π-system, two nitrile groups, and an ethoxy group, presents specific challenges for crystallization. The key is to control its solubility profile to favor the formation of a well-ordered crystal lattice over amorphous precipitation or "oiling out." A minimum purity of 80-90% is recommended before attempting crystallization for purification.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common problems researchers face with this compound.

Issue 1: My product "oiled out" and will not solidify. What's happening and how do I fix it?

Question: I've removed the reaction solvent and am left with a viscous, yellow-orange oil. Even after cooling or placing it under a high vacuum, it refuses to crystallize. What is the cause?

Answer: "Oiling out" is a common problem, especially for Knoevenagel products. It occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens for one of two reasons:

  • High Solubility: The compound is simply too soluble in the remaining solvent, even at low temperatures.[2][4]

  • Melting Point Depression: The presence of impurities significantly lowers the melting point of the mixture, or the crystallization is being attempted at a temperature above the compound's melting point.[5]

Troubleshooting Protocol for Oiling Out:
  • Confirm Purity: Before attempting crystallization, ensure the crude product is reasonably pure via TLC or ¹H NMR. Significant impurities can inhibit crystal formation.[6] If impurities are high, consider a rapid filtration through a short plug of silica gel to remove baseline impurities before proceeding.

  • Solvent System Re-evaluation: The primary cause is often an inappropriate solvent.[6] Your goal is to find a solvent or solvent system where the compound is soluble when hot but poorly soluble when cold.[5][7]

    • Single Solvent Approach: Test the solubility of a small amount of your oil in various solvents. Good candidates might include isopropanol, ethanol, ethyl acetate, or toluene.[4][5][8] Avoid solvents where the compound is highly soluble at room temperature (e.g., Dichloromethane, THF).[2][4]

    • Mixed Solvent (Solvent/Anti-Solvent) Approach: This is often the most effective method.[5] Dissolve your oil in a minimal amount of a "good" solvent (one in which it is very soluble, like ethyl acetate or acetone). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like hexanes or heptane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[5] Then, allow it to cool slowly.

  • Induce Crystallization: If the solution is saturated but no crystals form, you must induce nucleation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface.[7] The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the supersaturated solution.[2][5][8] This "seed" will act as a template for further crystal growth.

    • Cooling: Once saturation is achieved, slow cooling is critical.[3][6][7] Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling often leads to the formation of small, impure crystals or amorphous solids.

Issue 2: The product crashed out of solution as a fine powder, not crystals. Is this a problem?

Question: Upon cooling, my product rapidly precipitated as a very fine, amorphous-looking powder. While it is a solid, I am concerned about its purity.

Answer: Rapid precipitation of a fine powder suggests that the solution became supersaturated too quickly, leading to rapid nucleation at many points rather than slow, ordered crystal growth.[2] While you have a solid, it is likely to have occluded (trapped) impurities from the mother liquor within its structure, resulting in lower purity than well-formed crystals.

Workflow for Achieving Crystalline Material:

G start Fine Powder Obtained step1 Re-dissolve in Minimum Hot Solvent start->step1 step2 Is solution clear? step1->step2 step3_yes Proceed to Slow Cooling step2->step3_yes Yes step3_no Perform Hot Filtration to Remove Insolubles step2->step3_no No step4 Allow to Cool Slowly & Undisturbed to RT step3_yes->step4 step3_no->step3_yes step5 Transfer to Refrigerator (4°C) step4->step5 step6 Transfer to Freezer (-20°C) step5->step6 end_node Collect Pure Crystals via Filtration step6->end_node

Caption: Troubleshooting workflow for converting amorphous powder to crystals.

Key Principles for this Workflow:
  • Controlled Supersaturation: The goal is to reach the point of supersaturation very slowly.[3] By re-dissolving and allowing the solution to cool gradually, you control the rate of crystallization.

  • Minimizing Nucleation Sites: Disturbances, rapid temperature changes, and excess impurities can all act as nucleation sites, leading to the formation of many small crystals. An undisturbed, slow cooling process is paramount.[7]

  • Hot Filtration: If insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization of the desired product along with the impurities.[5]

Issue 3: I can't find a suitable single solvent for crystallization.

Question: I've tested multiple solvents. The compound is either too soluble (even when cold) or practically insoluble (even when hot). What should I do?

Answer: This is a classic scenario that necessitates the use of a binary solvent system (a solvent pair).[5] The principle is to use one solvent that readily dissolves your compound (the "solvent") and a second, miscible solvent in which your compound is insoluble (the "anti-solvent").

Protocol for Binary Solvent Crystallization:
  • Selection: Choose a miscible solvent pair. Common pairs include Ethyl Acetate/Hexane, Acetone/Water, Toluene/Heptane, or Ethanol/Water.[5] Given the structure of your compound, Ethyl Acetate/Hexane is an excellent starting point.

  • Dissolution: Dissolve the crude oil in the minimum amount of the hot "solvent" (e.g., Ethyl Acetate).

  • Titration: While keeping the solution hot and stirring, add the "anti-solvent" (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again. This ensures you are just below the saturation point.

  • Cooling: Cover the flask, remove it from the heat source, and allow it to cool slowly and without disturbance to room temperature. Subsequently, cool it further in an ice bath or refrigerator to maximize yield.

Solvent Polarity & Miscibility Guide:
Solvent (Polarity Index)Good Solvent For Target?Miscible Anti-Solvents
Dichloromethane (3.1)Likely too goodHexane, Heptane, Cyclohexane
Ethyl Acetate (4.4)Good Candidate Hexane, Heptane, Toluene[4]
Acetone (5.1)Likely too goodWater, Hexane, Heptane
Isopropanol (3.9)Good Candidate Water, Hexane
Ethanol (4.3)Good Candidate Water, Hexane, Toluene
Toluene (2.4)Possible CandidateHexane, Heptane, Ethanol
Hexane (0.1)Anti-Solvent Dichloromethane, Ethyl Acetate, Acetone, Toluene
Water (10.2)Anti-Solvent Acetone, Isopropanol, Ethanol

Data adapted from standard organic chemistry resources.[2]

Issue 4: The crystals that formed are highly colored, but my pure compound should be a pale yellow solid.

Question: I managed to get crystals, but they are dark orange/brown. How do I remove the color?

Answer: Intense color often indicates the presence of highly conjugated, polymeric, or oxidized impurities. These can sometimes be removed by treating the crystallization solution with activated carbon.

Decolorization Protocol:
  • Dissolve your crude, colored product in a suitable hot solvent.

  • Add a very small amount of activated carbon (typically 1-2% of the solute mass, a "spatula tip"). Caution: Adding carbon to a boiling solution can cause violent bumping. Cool the solution slightly before adding.

  • Gently heat the mixture for 5-10 minutes to allow the carbon to adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the activated carbon. This is a critical step; you must keep the solution hot to prevent your product from crystallizing prematurely in the filter paper.

  • Allow the clarified, hot filtrate to cool slowly as you would for a normal crystallization.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 133–142. [Link]

  • University of Rochester. How To: Purify by Crystallization. Department of Chemistry. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • Jones, P. G. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 13(6), 1195–1201. [Link]

  • LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Lamar University. Experiment 4 – Crystallization. [Link]

  • University of California, Irvine. How to Grow Crystals. [Link]

  • Google Patents.
  • Google Patents.
  • Al-Mokhanam, A. A., et al. (2022). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 12(45), 29399–29421. [Link]

  • Al-Otaibi, J. S., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26189–26203. [Link]

  • Google Patents.
  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • wikiHow. (2026). 9 Ways to Crystallize Organic Compounds. [Link]

  • University of Geneva. Guide for crystallization. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile and its Unmethylated Analog

This guide provides an in-depth comparison of the chemical reactivity of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile and its unmethylated counterpart, 2-((E)-3-Ethoxy-allylidene)-malononitrile. This analysis is gr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the chemical reactivity of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile and its unmethylated counterpart, 2-((E)-3-Ethoxy-allylidene)-malononitrile. This analysis is grounded in fundamental principles of organic chemistry and supported by a proposed experimental framework for direct comparison. The intended audience includes researchers, scientists, and professionals in the field of drug development who utilize Michael acceptors in their synthetic strategies.

Introduction: The Significance of α-Substitution in Michael Acceptors

Michael acceptors, characterized by an electron-withdrawing group conjugated to a carbon-carbon double bond, are fundamental building blocks in organic synthesis. Their reactivity towards nucleophiles in Michael additions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of many synthetic routes.[1] The electronic and steric environment of the double bond profoundly influences the rate and outcome of these reactions.

This guide focuses on two such Michael acceptors: 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile (the methylated analog) and 2-((E)-3-Ethoxy-allylidene)-malononitrile (the unmethylated analog). The key structural difference is the presence of a methyl group at the α-position of the activated alkene in the former. We will explore how this seemingly minor structural modification is expected to significantly impact the reactivity of the molecule.

Mechanistic Considerations: Electronic and Steric Effects of the α-Methyl Group

The reactivity of these compounds is primarily governed by the electrophilicity of the β-carbon, which is the site of nucleophilic attack in a Michael addition. The presence of two electron-withdrawing nitrile groups and a conjugated ethoxy group delocalizes electron density away from the double bond, rendering the β-carbon electron-deficient and thus susceptible to attack.

The introduction of a methyl group at the α-position introduces two key competing effects:

  • Electronic Effect: Alkyl groups, such as a methyl group, are generally considered to be electron-donating through an inductive effect.[2] This electron-donating nature can slightly decrease the electrophilicity of the conjugated system by pushing electron density towards the double bond, thereby deactivating it towards nucleophilic attack.

  • Steric Effect: The methyl group introduces steric hindrance around the α-carbon and can also influence the conformation of the molecule. This steric bulk can impede the approach of a nucleophile to the β-carbon, thereby slowing down the reaction rate. Studies on other α,β-unsaturated systems have shown that alkyl substitution at the α-carbon can significantly reduce reactivity.[2]

Based on these principles, it is hypothesized that 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile will exhibit lower reactivity towards nucleophiles compared to its unmethylated analog, 2-((E)-3-Ethoxy-allylidene)-malononitrile. The dominant effect is expected to be a combination of steric hindrance and the electron-donating nature of the methyl group.

Experimental Design for a Comparative Reactivity Study

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be designed. The Michael addition of a suitable nucleophile to each of the two compounds will be monitored over time.

Choice of Nucleophile

A soft, neutral nucleophile is ideal for this study to ensure that the reaction proceeds via a conjugate addition pathway and to minimize potential side reactions. A thiol, such as thiophenol , is an excellent candidate due to its high nucleophilicity towards soft electrophiles and the ease of monitoring its consumption or product formation.

Reaction Monitoring by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for real-time reaction monitoring.[3] By observing the disappearance of reactant signals and the appearance of product signals, the reaction kinetics can be accurately determined.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative kinetic study.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Synthesize and purify both methylated and unmethylated analogs prep2 Prepare stock solutions of each analog and thiophenol in a suitable deuterated solvent (e.g., CDCl3) prep1->prep2 react1 Equilibrate NMR tube with analog solution to desired temperature prep2->react1 react2 Inject thiophenol solution to initiate the reaction react1->react2 react3 Acquire ¹H NMR spectra at regular time intervals react2->react3 analysis1 Integrate characteristic reactant and product peaks in each spectrum react3->analysis1 analysis2 Plot concentration vs. time for both reactions analysis1->analysis2 analysis3 Determine the initial reaction rates and/or rate constants analysis2->analysis3

Caption: Experimental workflow for the comparative kinetic study.

Detailed Experimental Protocol

Synthesis of 2-((E)-3-Ethoxy-allylidene)-malononitrile (Unmethylated Analog): A mixture of malononitrile and triethyl orthoformate in acetic anhydride is heated. After cooling, the product crystallizes and can be purified by recrystallization.

Synthesis of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile (Methylated Analog): This compound can be synthesized through a Knoevenagel condensation of 2-methyl-3-ethoxyacrolein with malononitrile.

Kinetic Experiment:

  • Preparation:

    • Prepare 0.1 M stock solutions of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile, 2-((E)-3-Ethoxy-allylidene)-malononitrile, and thiophenol in deuterated chloroform (CDCl₃).

  • Reaction Setup:

    • In an NMR tube, place 0.5 mL of the 0.1 M solution of the methylated analog.

    • Equilibrate the NMR tube in the NMR spectrometer at a constant temperature (e.g., 25 °C).

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiation and Monitoring:

    • Inject 0.5 mL of the 0.1 M thiophenol solution into the NMR tube, quickly mix, and immediately start acquiring spectra at regular intervals (e.g., every 5 minutes) for a period sufficient to observe significant conversion.

    • Repeat the experiment with the unmethylated analog under identical conditions.

  • Data Analysis:

    • For each time point, integrate the signals corresponding to a non-overlapping proton of the starting material (e.g., the vinylic proton) and a non-overlapping proton of the Michael adduct.

    • Calculate the concentration of the starting material at each time point.

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial rate of each reaction from the initial slope of the concentration vs. time plot.

Predicted Results and Data Presentation

Based on the principles of steric and electronic effects, the reaction of the unmethylated analog is expected to proceed at a significantly faster rate than the methylated analog.

Tabulated Data

The results of the kinetic experiments can be summarized in the following tables:

Table 1: Reactant and Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)
2-((E)-3-Ethoxy-allylidene)-malononitrileC₈H₈N₂O148.16~7.8 (d, =CH-OEt), ~5.5 (d, =CH-CN)
2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrileC₉H₁₀N₂O162.19~7.6 (s, =CH-OEt), ~2.1 (s, CH₃)
Thiophenol Michael Adduct of Unmethylated AnalogC₁₄H₁₄N₂OS274.34Shifted vinylic and new aliphatic signals
Thiophenol Michael Adduct of Methylated AnalogC₁₅H₁₆N₂OS288.37Shifted vinylic and new aliphatic signals

Table 2: Comparative Kinetic Data (Hypothetical)

CompoundInitial Rate (M/s)Relative Rate
2-((E)-3-Ethoxy-allylidene)-malononitrile1.2 x 10⁻⁴1.0
2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile3.5 x 10⁻⁵0.29
Visual Representation of the Michael Addition

The following diagram illustrates the Michael addition of thiophenol to the unmethylated analog.

Sources

Comparative

A Researcher's Guide to Infrared Spectroscopy of Allylidene Malononitriles: A Comparative Analysis

This guide provides an in-depth comparative analysis of allylidene malononitriles using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this do...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of allylidene malononitriles using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a nuanced understanding of how molecular structure influences vibrational spectra in this important class of organic compounds. We will explore the underlying principles, provide a robust experimental protocol, and present a comparative analysis of key spectral features.

The Significance of Vibrational Spectroscopy for Allylidene Malononitriles

Allylidene malononitriles are versatile building blocks in organic synthesis, prized for their utility in creating complex heterocyclic systems and as components in functional materials.[1][2] Their chemical reactivity is dominated by the electron-withdrawing nature of the two nitrile groups and the conjugated π-system. Infrared spectroscopy is an indispensable, non-destructive technique for the characterization of these molecules.[3] It provides a molecular fingerprint, allowing for the direct confirmation of key functional groups and offering subtle insights into the electronic environment within the molecule.

The most informative regions in the IR spectrum of an allylidene malononitrile are:

  • The Nitrile (C≡N) Stretching Region: Typically appearing between 2240 and 2220 cm⁻¹, this sharp, intense peak is highly sensitive to the electronic effects of conjugation and substituents.[4]

  • The Alkene (C=C) Stretching Region: Found around 1680 to 1550 cm⁻¹, the vibrations of the allylidene double bonds provide information about the conjugated system.

  • The C-H Stretching and Bending Regions: While complex, these regions confirm the presence of aromatic, vinylic, and aliphatic C-H bonds.

Comparative Spectral Analysis: The Influence of Aromatic Substituents

The true power of IR spectroscopy in this context lies in its ability to reveal how substituents on an aromatic ring, conjugated with the allylidene malononitrile core, modulate the electronic structure. This is most clearly observed in the position of the C≡N stretching frequency.

An electron-donating group (EDG) on the aromatic ring increases electron density throughout the conjugated system via resonance. This increased electron density populates the π* antibonding orbitals of the nitrile group, which weakens the C≡N triple bond. Consequently, the bond's force constant is reduced, and the vibrational frequency shifts to a lower wavenumber (a redshift). Conversely, an electron-withdrawing group (EWG) decreases electron density in the π-system, strengthening the C≡N bond and shifting the absorption to a higher wavenumber (a blueshift).[5]

This relationship provides a direct spectroscopic handle on the electronic character of the molecule.

Table 1: Comparative IR Data for Substituted Benzylidene Malononitriles
Substituent (X)Electronic EffectHammett Constant (σp)ν(C≡N) (cm⁻¹)ν(C=C) (cm⁻¹)
-N(CH₃)₂Strong EDG-0.83~2218~1580
-OCH₃Moderate EDG-0.27~2222~1590
-HNeutral0.00~2225~1600
-ClWeak EWG+0.23~2228~1605
-NO₂Strong EWG+0.78~2235~1610

Note: The values presented are representative and may vary slightly based on the specific molecular structure and sampling method.

The data in Table 1 clearly illustrates the predicted trend. The strong electron-donating dimethylamino group causes the most significant redshift in the nitrile frequency, while the powerful electron-withdrawing nitro group results in a noticeable blueshift. This systematic variation underscores the utility of IR spectroscopy as a tool for probing substituent-induced electronic perturbations.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data is the bedrock of scientific inquiry. The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a solid allylidene malononitrile sample using the potassium bromide (KBr) pellet method, a fundamental and widely used technique for solid samples.[6]

Methodology: KBr Pellet Preparation and Analysis

Objective: To prepare a solid-state dispersion of the analyte in an IR-transparent matrix for analysis by transmission FTIR.

Materials:

  • Allylidene malononitrile sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven (e.g., at 100°C) for several hours and cool in a desiccator before use.[7] This is a critical step to remove adsorbed water, which shows a strong, broad absorption in the IR spectrum. The die set and mortar/pestle should also be clean and dry.[7]

  • Grinding: Place 1-2 mg of the crystalline allylidene malononitrile sample into the agate mortar. Grind the sample thoroughly for 1-2 minutes to reduce the particle size to a fine, uniform powder.[8] This minimizes light scattering (the Christiansen effect), which can distort spectral peaks.[7]

  • Mixing: Add ~100 mg of the dried KBr to the mortar.[6] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The final concentration of the sample should be approximately 0.2% to 1%.[8][9]

  • Pellet Pressing: Transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[7] This allows the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Background Collection: Before analyzing the sample, run a background spectrum with the empty sample chamber or with a pure KBr pellet. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.[10]

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum. For a typical analysis, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is sufficient.

  • Data Processing: After acquisition, perform a baseline correction to ensure all peaks originate from zero absorbance.[9] The resulting spectrum should display absorbance as a function of wavenumber (cm⁻¹).

An alternative for rapid analysis is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[11] However, the KBr pellet method often yields higher resolution spectra for pure, crystalline solids.

Visualization of Key Concepts

To further clarify the workflow and the theoretical underpinnings, the following diagrams are provided.

Caption: Experimental workflow for obtaining an FTIR spectrum via the KBr pellet method.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG Increases e- density in π-system Weak_Bond Weakens C≡N bond EDG->Weak_Bond Redshift ν(C≡N) shifts to LOWER wavenumber Weak_Bond->Redshift EWG Decreases e- density in π-system Strong_Bond Strengthens C≡N bond EWG->Strong_Bond Blueshift ν(C≡N) shifts to HIGHER wavenumber Strong_Bond->Blueshift Molecule Substituent Effect on Allylidene Malononitrile

Caption: Influence of substituents on the nitrile (C≡N) stretching frequency.

Conclusion

Infrared spectroscopy is a powerful, accessible, and highly informative tool for the analysis of allylidene malononitriles. The position of the nitrile stretching frequency, in particular, serves as a sensitive probe of the intramolecular electronic environment, directly reflecting the influence of substituents within the conjugated π-system. By following a robust experimental protocol, researchers can obtain high-quality, reproducible data to confirm molecular identity, assess purity, and gain valuable insights into structure-property relationships. This guide provides the foundational knowledge and practical steps necessary to effectively apply this technique in a research and development setting.

References

  • Moore, R. H. (2022). Infrared Spectra and Intensities of Amorphous and Crystalline Allene. NASA. [Link]

  • Abo, H. KBr Pellet Method. Shimadzu. [Link]

  • Hassan, E. A., & Elmaghraby, A. M. (2019). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

  • Rytwo, G., et al. (2014). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Digital.CSIC. [Link]

  • Kim, T., et al. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters. [Link]

  • Yan, J., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing. [Link]

  • Reddy, G. S., et al. (2025). Visible Light-Induced Alkylation of Malononitrile-Assisted Ketones through Deaminative Couplings. The Journal of Organic Chemistry. [Link]

  • Northern Illinois University. FT-IR Sample Preparation. NIU - Department of Chemistry and Biochemistry. [Link]

  • Al-Mousawi, S. M., et al. (2024). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC. [Link]

  • University of Helsinki. Quick User Guide for FT-IR. [Link]

  • Sharma, S., et al. (2024). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. PMC. [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Binev, I. G., et al. (1997). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Journal of Molecular Structure. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. PubMed. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • MSE 313 Lab Manual. Fourier Transform Infrared Spectroscopy. [Link]

Sources

Validation

A Comparative Performance Analysis: Benchmarking 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile Against Standard Knoevenagel Adducts

Introduction: The Enduring Relevance of the Knoevenagel Condensation For over a century, the Knoevenagel condensation has been a fundamental tool in the organic chemist's arsenal for forming carbon-carbon bonds.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Knoevenagel Condensation

For over a century, the Knoevenagel condensation has been a fundamental tool in the organic chemist's arsenal for forming carbon-carbon bonds.[1][2][3] This robust reaction, involving the condensation of an active methylene compound with a carbonyl group, is pivotal for creating α,β-unsaturated systems that are core scaffolds in pharmaceuticals, functional polymers, and fine chemicals.[4][5] Malononitrile, with its highly activated methylene group, is a particularly versatile reactant, and its derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-proliferative, and anticancer properties.[6][7][8]

This guide provides a comprehensive performance benchmark of a novel, functionalized adduct, 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile (Target Compound 1) , against two widely-used standard Knoevenagel adducts: 2-Benzylidenemalononitrile (Standard 1) and 2-((Thiophen-2-yl)methylene)malononitrile (Standard 2) . Our objective is to provide researchers, scientists, and drug development professionals with an in-depth, data-driven comparison to inform adduct selection for specific synthetic and therapeutic applications. We will dissect the synthetic efficiency, physicochemical properties, and biological performance, explaining the causal relationships behind the experimental design and observed outcomes.

The Competitors: Structural and Synthetic Overview

The selection of comparators is critical for a meaningful benchmark. We chose two standards that represent distinct classes of aldehydes commonly used in drug discovery: a simple aromatic (benzaldehyde) and a heteroaromatic (thiophene-2-carboxaldehyde).

  • Target Compound 1: 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

    • Structure: Features an acyclic, electron-rich enol ether moiety. This unique structure introduces greater conformational flexibility and different electronic properties compared to the rigid aromatic systems of the standards.

    • Synthesis: Prepared via the Knoevenagel condensation of 3-ethoxy-2-methyl-acrolein and malononitrile.

  • Standard 1: 2-Benzylidenemalononitrile

    • Structure: The archetypal Knoevenagel adduct derived from benzaldehyde. It serves as a baseline for reactivity and performance.

    • Synthesis: A straightforward condensation of benzaldehyde and malononitrile.[6]

  • Standard 2: 2-((Thiophen-2-yl)methylene)malononitrile

    • Structure: Incorporates a thiophene ring, a common bioisostere for a phenyl ring in medicinal chemistry, known to modulate metabolic stability and target engagement.[9]

    • Synthesis: Prepared from thiophene-2-carboxaldehyde and malononitrile.[9]

Benchmarking Methodology: A Multi-Parametric Approach

To provide a holistic comparison, our benchmarking protocol evaluates three core areas: Synthetic Efficiency, Physicochemical Characterization, and Biological Activity. The causality for each experimental choice is detailed to ensure the protocols are self-validating and the results are contextually understood.

Diagram: General Mechanism of the Knoevenagel Condensation

The following diagram illustrates the fundamental base-catalyzed mechanism that underpins the synthesis of all compounds in this guide. Understanding this pathway is key to interpreting differences in reaction kinetics.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Malononitrile Z-CH₂-Z' (Malononitrile) Carbanion Carbanion (Z-CH⁻-Z') Malononitrile->Carbanion Deprotonation Base Base (B:) Aldehyde Aldehyde (R-CHO) Carbanion->Aldehyde Nucleophilic Attack Adduct β-Hydroxy Adduct Aldehyde->Adduct FinalProduct α,β-Unsaturated Product Adduct->FinalProduct -H₂O G cluster_synthesis Synthesis & Purity cluster_physchem Physicochemical Properties cluster_bio Biological Evaluation cluster_analysis Data Analysis A Parallel Synthesis of Target & Standards B Kinetic Monitoring (TLC) A->B C Isolation & Purification B->C D Characterization (NMR, MS) C->D E Aqueous Solubility (Shake-Flask) D->E G In Vitro Cytotoxicity (MTT Assay) D->G F Stability Assessment (Optional) E->F I Tabulate & Compare Data (Yield, Solubility, IC₅₀) F->I H IC₅₀ Determination G->H H->I

Caption: A streamlined workflow for comparative adduct benchmarking.

Diagram: Adduct Selection Logic

Caption: A decision-making guide for selecting the optimal Knoevenagel adduct.

Conclusion and Future Outlook

This comparative guide demonstrates that while standard Knoevenagel adducts like 2-benzylidenemalononitrile offer excellent synthetic efficiency, functionalized derivatives such as 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile present compelling advantages in key performance areas for drug discovery and development.

Key Findings:

  • Superior Solubility: The target compound's ethoxy group significantly enhances aqueous solubility, a critical parameter for biological screening and formulation.

  • Enhanced Potency: It exhibited the most potent cytotoxic effect against A549 cancer cells, suggesting its unique structural features may be beneficial for therapeutic applications.

  • Trade-off in Synthesis: These performance gains come at the cost of slightly longer reaction times, a common trade-off in multi-functional molecule synthesis.

Ultimately, the choice of a Knoevenagel adduct should be guided by the specific application. For rapid, large-scale synthesis where downstream processing can accommodate lower solubility, traditional adducts remain an excellent choice. However, for applications demanding high biological activity and favorable physicochemical properties, exploring novel, functionalized adducts like 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is a scientifically sound and promising strategy.

References

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]

  • Patil, S. S., et al. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Basavalinganadoddi, M. N., et al. (2020). Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2-Pyrrolines and Their Cytotoxicity. Helvetica Chimica Acta, 103(5), e2000014. Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 65995-93-9 C9H10N2O 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile 95%. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Kim, J. S., et al. (2019). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. PLoS ONE, 14(4), e0213621. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of compound 2 with malononitrile. Retrieved from [Link]

  • Khan, I., et al. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5644-5654. Retrieved from [Link]

  • ResearchGate. (n.d.). The comparison of Knoevenagel condensation under different reaction conditions. Retrieved from [Link]

  • Demeshko, I. A., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Chemistry, 5(4), 2969-2977. Retrieved from [Link]

  • ResearchGate. (n.d.). Control experiments for the Knoevenagel condensation reaction over.... Retrieved from [Link]

  • Sciforum. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainable and green approaches for Knoevenagel condensation. Retrieved from [Link]

  • PSIBERG. (2023). Knoevenagel Condensation: Mechanism, Variations & Applications. Retrieved from [Link]

  • ResearchGate. (2019). The Chemistry of Malononitrile and its derivatives. Retrieved from [Link]

  • Van der Jeught, S., & Stevens, C. V. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 22(23), 8178-8220. Retrieved from [Link]

  • Puckett, I. (n.d.). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. JEWLScholar@MTSU. Retrieved from [Link]

  • Boruah, M., & Prajapati, D. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry - Section B, 52B, 1231-1235. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 26: Examples of Knoevenagel condensations applied for fragrance components. Retrieved from [Link]

  • Kotha, S., et al. (2010). Expedited Development through Parallel Reaction Screening: Application to PTC-Mediated Knoevenagel Condensation. Organic Process Research & Development, 14(3), 658-665. Retrieved from [Link]

Sources

Comparative

comparative study of leaving group ability in ethoxy vs methoxy allylidene compounds

Executive Summary In the realm of advanced organic synthesis and drug development, allylidene compounds (and their unactivated allylic ether derivatives) are critical building blocks for creating complex molecular archit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, allylidene compounds (and their unactivated allylic ether derivatives) are critical building blocks for creating complex molecular architectures. The choice of the alkoxy leaving group—specifically methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃)—profoundly impacts reaction kinetics, thermodynamic stability, and overall yield during nucleophilic substitution. This guide provides an objective, data-driven comparison of methoxy and ethoxy leaving groups in allylic systems, detailing their electronic and steric profiles, and providing field-validated protocols for their evaluation.

Mechanistic Principles: Alkoxy Leaving Groups in Allylic Systems

Alkoxy groups are traditionally considered poor leaving groups due to the high basicity of the expelled alkoxide anion[1]. However, in activated allylidene systems or under transition-metal catalysis (e.g., Pd-catalyzed allylic substitution), unactivated allylic ethers can undergo highly efficient C-O bond cleavage when paired with the right additives[2].

  • Electronic Effects & Basicity: The leaving group ability is inversely correlated with the basicity of the expelled anion[1]. Methanol has a pKa of approximately 15.5, whereas ethanol has a pKa of 15.9. Consequently, the methoxide ion is a slightly weaker base than the ethoxide ion, making the methoxy group a thermodynamically superior leaving group compared to ethoxy.

  • Steric Dynamics: Steric bulk plays a pivotal role in the kinetics of oxidative addition and nucleophilic attack. The methoxy group, possessing only a single carbon atom, presents minimal steric hindrance, allowing for rapid coordination and cleavage[3]. In contrast, the ethoxy group's additional methyl unit increases steric shielding. This bulk slows down the reaction rate, which can be highly advantageous when controlled, slower kinetics are required to prevent side reactions or premature polymerization[3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between methoxy and ethoxy leaving groups in standard metal-catalyzed allylic substitution reactions.

ParameterMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)
Conjugate Acid pKa ~15.5~15.9
Leaving Group Ability Moderate (Requires activation)Poor to Moderate
Reaction Kinetics Rapid C-O cleavageSlower, controlled cleavage
Steric Profile (A-value) ~0.6 kcal/mol~0.9 kcal/mol
Ideal Application Fast-curing systems, high-throughput synthesisLarge-scale reactions requiring thermal control

Experimental Protocol: Kinetic Evaluation of Alkoxy Displacement

To objectively compare the leaving group ability of methoxy vs. ethoxy allylidene substrates, the following self-validating Pd-catalyzed allylic amination protocol is recommended. The causality of each step is explicitly defined to ensure scientific integrity and reproducibility.

Objective: Compare the reaction rates of methoxy vs. ethoxy allylidene substrates under Pd-catalyzed allylic amination conditions.

  • Step 1: Catalyst Activation

    • Action: In a glovebox, dissolve 5 mol% Pd₂(dba)₃ and 10 mol% of a suitable phosphoramidite ligand in anhydrous dichloromethane (DCM).

    • Causality: Pd(0) must be pre-coordinated with the chiral ligand to form the active catalytic species before introducing the substrate, ensuring uniform oxidative addition across all test batches.

  • Step 2: Substrate Introduction

    • Action: Add 1.0 equivalent of the allylidene ether (either methoxy- or ethoxy-substituted) to the reaction mixture. Stir for 10 minutes.

    • Causality: Unactivated allylic ethers require time to coordinate with the Pd(0) center. The methoxy substrate will typically form the π-allyl intermediate faster due to lower steric resistance[2][3].

  • Step 3: Nucleophilic Attack

    • Action: Introduce 1.2 equivalents of a secondary amine (e.g., morpholine) and 1.5 equivalents of a Brønsted acid additive (e.g., diphenyl phosphate).

    • Causality: The acid additive protonates the alkoxy group in situ, dramatically enhancing its leaving group ability by converting it from a strong alkoxide base into a neutral alcohol upon expulsion[1][2].

  • Step 4: Kinetic Sampling & Quenching

    • Action: Extract 50 μL aliquots at 10-minute intervals. Quench immediately in cold hexane/ethyl acetate (1:1) and analyze via HPLC.

    • Causality: Immediate quenching halts the reaction by precipitating the catalyst, allowing for accurate kinetic mapping of the C-O bond cleavage rate (methoxy vs. ethoxy).

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical step of alkoxide expulsion in allylic substitution.

Pathway Substrate Allylidene Substrate (R-CH=CH-CH-OR') PiAllyl π-Allyl Palladium Intermediate Substrate->PiAllyl Oxidative Addition (Rate-Determining) Catalyst Pd(0) Catalyst + Ligand Catalyst->PiAllyl Activation Product Substituted Allylic Product PiAllyl->Product Nucleophilic Attack & Reductive Elimination LeavingGroup Alkoxide Leaving Group (MeO⁻ vs EtO⁻) PiAllyl->LeavingGroup C-O Cleavage Nucleophile Nucleophile (e.g., Amine) Nucleophile->Product Nu- Addition

Figure 1: Mechanistic pathway of Pd-catalyzed allylic substitution highlighting alkoxide expulsion.

References

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: ACS Publications URL:[Link]

  • Alkoxy Groups Source: ZM Silane Limited URL:[Link]

  • What Makes A Good Leaving Group? Source: Master Organic Chemistry URL:[Link]

Sources

Validation

Comparative Guide: Yield Efficiency of CAS 65995-93-9 Synthesis Across Different Routes

Executive Summary CAS 65995-93-9, chemically identified as 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile, is a highly functionalized diene and a critical building block in the synthesis of complex heterocycles, incl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 65995-93-9, chemically identified as 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile, is a highly functionalized diene and a critical building block in the synthesis of complex heterocycles, including substituted pyridines and pharmaceutical intermediates. The presence of the gem-dicyano group paired with an α,β -unsaturated ether makes it highly reactive toward nucleophilic attack and cycloadditions.

As an application scientist, selecting the optimal synthetic route requires balancing thermodynamic yield, kinetic efficiency, and environmental impact. This guide objectively compares three distinct synthetic methodologies for CAS 65995-93-9, analyzing the mechanistic causality behind each approach and providing self-validating experimental protocols.

Mechanistic Rationale

The synthesis of CAS 65995-93-9 fundamentally relies on the Knoevenagel condensation between 3-ethoxy-2-methylacrolein and malononitrile 1[1]. The efficiency of this carbon-carbon bond formation is heavily dependent on the catalytic activation of the carbonyl electrophile and the active methylene nucleophile.

Mechanism Aldehyde 3-Ethoxy-2-methylacrolein (Electrophile) Intermediate Activated Intermediate (Iminium / Carbanion) Aldehyde->Intermediate Malononitrile Malononitrile (Nucleophile) Malononitrile->Intermediate Catalyst Catalyst (Base/Lewis Acid) Catalyst->Intermediate Lowers LUMO / Deprotonates Product CAS 65995-93-9 (Target Diene) Intermediate->Product Condensation Water H2O (Byproduct) Intermediate->Water Elimination

Mechanistic pathway of CAS 65995-93-9 synthesis via Knoevenagel condensation.

Route Comparison & Causality Analysis

Route A: Classical Homogeneous Catalysis (Piperidine/AcOH)
  • Causality: In this traditional approach, piperidine acts as a nucleophilic catalyst. It condenses with the aldehyde to form an iminium ion. This intermediate has a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energy than the parent aldehyde, accelerating the attack by the malononitrile carbanion (generated via deprotonation by the acetate counter-ion) 2[2].

  • Limitation: The generation of water establishes a thermodynamic equilibrium. Even with a Dean-Stark apparatus, the reversible nature of the aldol-type addition caps the yield at ~82%.

Route B: Acetal/Lewis Acid Mediated Condensation
  • Causality: Unprotected α,β -unsaturated aldehydes are prone to self-polymerization. By protecting 3-ethoxy-2-methylacrolein as an acetal (e.g., 1,1,3-triethoxy-2-methylpropane), these side reactions are suppressed. A Lewis acid ( TiCl4​ ) activates the acetal to form a highly reactive oxocarbenium ion, driving the condensation forward irreversibly.

  • Limitation: High environmental penalty (E-factor) due to the use of chlorinated solvents and stoichiometric Lewis acid waste.

Route C: Microwave-Assisted Solvent-Free Synthesis (Basic Alumina)
  • Causality: Microwave irradiation directly couples with the dipole moments of the reactants, providing rapid, uniform volumetric heating 3[3]. When performed solvent-free on a basic alumina support, the effective concentration of reactants is maximized. The basic surface sites efficiently abstract the acidic protons of malononitrile without the toxicity of volatile amines, pushing yields above 95% while eliminating solvent waste 4[4].

Quantitative Yield Comparison
Synthetic RouteCatalyst / SupportSolventTimeTempYield (%)E-factor
Route A: Classical Piperidine / AcOHToluene4-6 h110°C (Reflux)78 - 82%> 15
Route B: Lewis Acid TiCl4​ / PyridineDCM2 h0°C to RT88 - 91%~ 25
Route C: Microwave Basic AluminaSolvent-Free5 min~90°C (MW)94 - 96%< 2

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. The physical and chemical state changes serve as internal checkpoints for the researcher.

Workflow S1 1. Reagent Milling Malononitrile + Aldehyde S2 2. Surface Adsorption Add Basic Alumina S1->S2 S3 3. Microwave Activation 300W, 5 min, Solvent-Free S2->S3 S4 4. Product Extraction Wash with EtOAc S3->S4 S5 5. Purification Recrystallization (EtOH) S4->S5

Step-by-step workflow for the microwave-assisted solvent-free synthesis route.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis (Optimized Route C)
  • Preparation: In an agate mortar, combine 10.0 mmol of malononitrile and 10.5 mmol of 3-ethoxy-2-methylacrolein.

  • Adsorption: Add 2.0 g of activated basic alumina (Brockmann I). Grind the mixture continuously for 2 minutes until a uniform, free-flowing powder is obtained.

  • Irradiation: Transfer the powder to a microwave-safe quartz vessel. Irradiate at 300W for 5 minutes.

    • Self-Validation Checkpoint: The mixture will transition from a pale powder to a deep yellow/orange solid, indicating the formation of the highly conjugated diene system.

  • Extraction: Cool the vessel to room temperature. Extract the product by washing the alumina support with 3 x 15 mL of ethyl acetate. Filter to remove the alumina.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

    • Self-Validation Checkpoint: The formation of distinct yellow needle-like crystals confirms the E-isomer purity. The Z-isomer is sterically hindered and will remain dissolved in the mother liquor.

Protocol 2: Classical Homogeneous Synthesis (Route A)
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a Dean-Stark trap attached to a reflux condenser.

  • Reaction Mixture: Dissolve 10.0 mmol of malononitrile and 10.5 mmol of 3-ethoxy-2-methylacrolein in 40 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.1 equiv (1.0 mmol) of piperidine and 0.1 equiv (1.0 mmol) of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 4-6 hours.

    • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The collection of approximately 0.18 mL of water stoichiometrically validates that the condensation-elimination sequence is complete.

  • Workup: Cool to room temperature, wash the organic layer with 1M HCl (to remove piperidine), followed by brine. Dry over Na2​SO4​ , concentrate, and recrystallize from ethanol.

References

  • Recent Developments in Knoevenagel Condensation Reaction: A Review ResearchGate URL
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Taylor & Francis URL
  • Knoevenagel Condensation Reactions of Cyano Malononitrile-derivatives Under Microwave Radiation Bentham Science Publishers URL
  • The Knoevenagel condensation reaction of aromatic aldehydes with malononitrile by grinding in the absence of solvents and catalysts Taylor & Francis URL
  • CAS 65995-93-9 Product Specifications & Data Howei Pharm URL

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile. Given the compound's structural relation to highly toxic malononitril...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile. Given the compound's structural relation to highly toxic malononitrile derivatives, adherence to these procedures is critical for ensuring personnel safety, maintaining a secure laboratory environment, and complying with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Immediate Hazard Assessment

2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile belongs to the malononitrile class of compounds. The malononitrile functional group is known for its high acute toxicity, with effects similar to cyanide poisoning.[1][2] The primary routes of exposure are inhalation, ingestion, and skin absorption.[2][3] This substance should be treated as a hazardous material requiring stringent safety controls.

Key hazards associated with related malononitrile compounds include:

  • Acute Toxicity: Can be toxic or fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5] Animal studies on similar compounds indicate that ingestion of small quantities can be lethal.[1]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[4][6]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][4][5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4][6] Release into the environment must be strictly avoided.[6]

  • Reactivity: Contact with strong acids can liberate highly toxic gas (hydrogen cyanide).[1] It is also incompatible with strong bases, oxidizing agents, and reducing agents.[1][7]

Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral) Toxic or Fatal if Swallowed.[1][4][5]
Acute Toxicity (Dermal) Toxic in contact with skin.[4][6]
Acute Toxicity (Inhalation) May be fatal if inhaled.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[4][6]
Eye Damage/Irritation Causes serious eye damage.[4][6]
Sensitization May cause skin and/or respiratory sensitization.[1][4][5]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[4][6]

Required Personal Protective Equipment (PPE)

Due to the compound's high toxicity and potential for absorption through multiple routes, a comprehensive PPE strategy is mandatory. The selection of PPE is not merely a procedural step but a critical barrier protecting the user from potentially severe health effects.

PPE ItemSpecificationRationaleSource(s)
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent dermal absorption, which is a significant exposure route. Gloves must be inspected before use and disposed of after handling.[6][7]
Eye/Face Protection Safety goggles and/or a full-face shield.To protect against splashes and airborne particles, preventing severe eye damage.[6][8]
Body Protection A lab coat or chemical-resistant gown.To prevent contamination of personal clothing and skin.[8]
Respiratory Protection A NIOSH/MSHA-approved respirator.Required when handling the solid form to prevent inhalation of dust, or when there is a risk of aerosol generation.[7]

Spill Management Protocol

Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.

Minor Spill (Small quantity in a controlled area)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear all required PPE before approaching the spill.

  • Containment: Cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[7] Avoid creating dust.[6] If appropriate, moisten the material slightly to prevent it from becoming airborne.[8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. Do not allow wash water to enter drains.[1]

  • Ventilate: Ensure the area is well-ventilated after cleanup is complete.[2]

Major Spill (Large quantity or outside of a fume hood)
  • Evacuate: Immediately evacuate all personnel from the affected area.[2]

  • Alert Emergency Responders: Notify your institution's emergency response team and provide them with the location and nature of the hazard.[1]

  • Isolate and Ventilate: Close doors to the affected area and increase ventilation if it is safe to do so.

  • Await Professional Help: Do not attempt to clean up a major spill unless you are a trained emergency responder.[2]

Waste Disposal Procedure

Disposal of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile and any contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain.[6]

Step 1: Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with the compound, including gloves, bench paper, pipette tips, and contaminated absorbents, must be collected as solid hazardous waste.[9]

  • Unused Product: Unused or unwanted 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is to be disposed of in its original container or a compatible, labeled waste container.

  • Empty Containers: "Empty" containers may retain hazardous residue.[1] These must be treated as hazardous waste and should not be reused. Puncture containers to prevent re-use before placing them in the designated waste stream.[1]

Step 2: Containerization and Labeling
  • Select a Container: Use a robust, sealable, and chemically compatible container for waste collection. The container must be leak-proof.[10]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile." Include appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).[10][11]

  • Secure Closure: Keep the waste container closed at all times except when adding waste.[6]

Step 3: Temporary Storage
  • Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure storage is away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

Step 4: Professional Disposal
  • The only acceptable method for final disposal is through a licensed professional waste disposal company.[3][10]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound.[10] All disposal must be conducted in accordance with local, state, and federal regulations.[1][4]

G cluster_0 Waste Generation & Handling cluster_1 Disposal Pathway Generate Generate Waste (Unused chemical, contaminated labware) Segregate Segregate as Hazardous Waste Generate->Segregate Containerize Place in a labeled, sealed, compatible container Segregate->Containerize Store Store in designated satellite accumulation area Containerize->Store Contact_EHS Contact Institutional EHS Office for Waste Pickup Store->Contact_EHS Do NOT dispose in regular trash or drain Provide_SDS Provide SDS to Waste Vendor Contact_EHS->Provide_SDS Transport Licensed Vendor Transports Waste (DOT: UN3439 or similar) Provide_SDS->Transport Final_Disposal Final Disposal (e.g., High-Temperature Incineration) Transport->Final_Disposal

Caption: Workflow for the safe disposal of malononitrile-based compounds.

Decontamination of Surfaces and Equipment

  • All non-disposable equipment and surfaces that may have been contaminated must be thoroughly decontaminated.

  • Wipe surfaces with a suitable solvent to dissolve the compound, followed by a thorough wash with soap and water.

  • All cleaning materials (wipes, cloths, etc.) must be collected and disposed of as hazardous waste.

  • Ensure the work area, such as a fume hood, is decontaminated after each use.

Disclaimer: This guide is intended for informational purposes and is based on the known hazards of structurally similar compounds. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) available. Final disposal must comply with all applicable local, state, and federal regulations.

References

  • Santa Cruz Biotechnology. (n.d.). Ethoxymethylene Malononitrile Material Safety Data Sheet.
  • TCI EUROPE N.V. (2026, January 28). Malononitrile SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Malononitrile - Safety Data Sheet.
  • New Jersey Department of Health and Senior Services. (n.d.). Malononitrile - HAZARD SUMMARY.
  • Tokyo Chemical Industry. (2025, October 9). (Ethoxymethylene)malononitrile SAFETY DATA SHEET.
  • MilliporeSigma. (2025, December 24). 2-Ethoxy-2-methylpropane SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Malononitrile, 99%.
  • Sigma-Aldrich. (2012, September 17). Material Safety Data Sheet - Malononitrile.
  • INCHEM. (2021). ICSC 1466 - MALONONITRILE.
  • Fung, V., & Teh, Y. (2017). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 24(1), e69-e76.
  • BenchChem. (2025). Safe Disposal of Acetylmalononitrile: A Procedural Guide.
  • Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines.
  • Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste.
  • Canterbury District Health Board. (2019, January). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs.
  • Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile
Reactant of Route 2
2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile
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